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  • Product: N,N-diethyl-N'-nitroguanidine
  • CAS: 131748-99-7

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to N,N-dialkyl-N'-nitroguanidines for Researchers and Drug Development Professionals

This guide provides a comprehensive overview of N,N-dialkyl-N'-nitroguanidines, with a specific focus on the structural and chemical characteristics of N,N-diethyl-N'-nitroguanidine. Leveraging data from analogous compou...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of N,N-dialkyl-N'-nitroguanidines, with a specific focus on the structural and chemical characteristics of N,N-diethyl-N'-nitroguanidine. Leveraging data from analogous compounds, this document offers insights into the synthesis, properties, and potential applications of this class of molecules for professionals in research and drug development.

Introduction to Substituted Nitroguanidines

Nitroguanidine, (NH₂)₂CNNO₂, is an organic compound with significant applications as a propellant and in other industrial processes.[1] Its derivatives, formed by the substitution of one or more hydrogen atoms with alkyl or other functional groups, exhibit a range of chemical and physical properties that make them of interest in various fields, including as energetic materials and potentially as precursors in pharmaceutical synthesis. This guide will focus on N,N-diethyl-N'-nitroguanidine, a dialkyl derivative, and extrapolate its characteristics from closely related compounds.

Chemical Structure and Identification

The core structure of N,N-diethyl-N'-nitroguanidine consists of a central carbon atom bonded to three nitrogen atoms, characteristic of the guanidine group. Two of the nitrogen atoms are part of a diethylamine moiety, while the third is bonded to a nitro group.

Below is a DOT script representation of the N,N-diethyl-N'-nitroguanidine structure.

N_N_diethyl_N_nitroguanidine C1 C N1 N C1->N1 N2 N C1->N2 N3 N C1->N3 C2 CH₂ N1->C2 C4 CH₂ N1->C4 H1 H N2->H1 N4 N N3->N4 O1 O N4->O1 O2 O N4->O2 C3 CH₃ C2->C3 C5 CH₃ C4->C5

Caption: Chemical structure of N,N-diethyl-N'-nitroguanidine.

Physicochemical Properties
PropertyInferred Value/Characteristic for N,N-diethyl-N'-nitroguanidineReference Compound Data
Molecular Formula C₅H₁₂N₄O₂N-Ethyl-N'-nitroguanidine: C₃H₈N₄O₂[2][3]
Molecular Weight 160.18 g/mol N-Ethyl-N'-nitroguanidine: 132.12 g/mol [2][3]
Appearance Likely a colorless to yellowish crystalline solidNitroguanidine is a colorless solid, while N-methyl-N'-nitro-N-nitrosoguanidine is a yellow powder.[4]
Solubility Expected to have low solubility in water, with higher solubility in organic solvents.Nitroguanidine is poorly soluble in water. N-methyl-N'-nitro-N-nitrosoguanidine is soluble in organic solvents but has limited water solubility.[5]
Melting Point Expected to have a defined melting point, likely with decomposition.N-methyl-N'-nitro-N-nitrosoguanidine has a melting point of 244°F (118°C) and decomposes above 212°F (100°C).[4][6]

Synthesis of N-alkylated Nitroguanidines

The synthesis of N-substituted N'-nitroguanidines can generally be achieved through the reaction of nitroguanidine with primary or secondary amines.[7]

General Synthetic Pathway

The formation of N-alkyl-N'-nitroguanidines from amines and nitroguanidine is thought to proceed via an addition-elimination mechanism.[7]

Synthesis_Pathway Nitroguanidine Nitroguanidine (NH₂)₂CNNO₂ Intermediate Addition Intermediate Nitroguanidine->Intermediate + Diethylamine Amine Diethylamine (C₂H₅)₂NH Amine->Intermediate Product N,N-diethyl-N'-nitroguanidine Intermediate->Product - NH₃ Byproduct Ammonia (NH₃) Intermediate->Byproduct

Caption: Generalized synthesis pathway for N,N-diethyl-N'-nitroguanidine.

Experimental Protocol (Hypothetical)

This protocol is a hypothetical adaptation based on methods for synthesizing other N-substituted nitroguanidines.[7]

Objective: To synthesize N,N-diethyl-N'-nitroguanidine.

Materials:

  • Nitroguanidine

  • Diethylamine

  • Potassium hydroxide (KOH)

  • Ammonium salt (e.g., ammonium chloride)

  • Water

  • Ethanol (for recrystallization)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, suspend nitroguanidine in an aqueous solution of potassium hydroxide.

  • Addition of Amine: Add diethylamine to the suspension. To improve the yield, an ammonium salt can be added to the aqueous mixture.[7]

  • Reaction: Heat the mixture at a controlled temperature (e.g., 50-70°C) for several hours. The progress of the reaction can be monitored by thin-layer chromatography.

  • Workup: After the reaction is complete, cool the mixture to room temperature. The crude product may precipitate out of the solution.

  • Isolation: Filter the solid product and wash with cold water to remove unreacted starting materials and salts.

  • Purification: Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain purified N,N-diethyl-N'-nitroguanidine.

  • Characterization: Confirm the structure and purity of the final product using analytical techniques such as NMR, IR spectroscopy, and mass spectrometry.

Reactivity and Stability

Derivatives of nitroguanidine are known to be energetic materials. Their stability is a critical factor for safe handling and storage.

  • Thermal Stability: Nitroguanidine itself decomposes at high temperatures. Alkyl-substituted derivatives are also expected to be thermally sensitive. For instance, N-methyl-N'-nitro-N-nitrosoguanidine decomposes above 212°F (100°C).[4] It is crucial to handle N,N-diethyl-N'-nitroguanidine with care and avoid exposure to high heat or ignition sources.

  • Reactivity: The nitroguanidine functional group can participate in various chemical reactions. The presence of the nitro group makes the guanidinium moiety susceptible to nucleophilic attack. N-methyl-N'-nitro-N-nitrosoguanidine is known to be a potent alkylating agent, transferring its methyl group to nucleophiles like DNA.[5][6] While N,N-diethyl-N'-nitroguanidine lacks the nitroso group, the overall reactivity profile should be considered with caution. It is incompatible with strong acids, bases, oxidizing agents, and reducing agents.[8]

Potential Applications in Research and Drug Development

While direct applications of N,N-diethyl-N'-nitroguanidine are not well-documented, the broader class of substituted nitroguanidines has several areas of interest:

  • Energetic Materials: Nitroguanidine and its derivatives are primarily used as propellants and explosives due to their high nitrogen content and energetic properties.[1]

  • Precursors in Synthesis: The reactivity of the nitroguanidine group allows for its use as a synthon in the preparation of other organic molecules. For example, N-methyl-N'-nitro-N-nitrosoguanidine was formerly used to generate diazomethane.[9]

  • Biological Activity Research: The structural similarity to known biologically active compounds, such as the mutagen N-methyl-N'-nitro-N-nitrosoguanidine, suggests that N,N-diethyl-N'-nitroguanidine could be investigated for its own biological effects.[6] However, this also implies potential toxicity that must be carefully assessed.

Safety and Handling

Given the energetic nature and potential toxicity of nitroguanidine derivatives, strict safety protocols must be followed.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Handling: Avoid skin contact and inhalation.[4] Handle in a well-ventilated fume hood. Keep away from heat, sparks, and open flames.[8]

  • Storage: Store in a cool, dry, and well-ventilated area, away from incompatible materials. Some related compounds are stored frozen.[4]

  • Disposal: Dispose of as hazardous waste in accordance with local, state, and federal regulations. Controlled incineration is a potential disposal method for nitroguanidine.

Conclusion

N,N-diethyl-N'-nitroguanidine represents an under-investigated member of the substituted nitroguanidine family. By drawing parallels with well-characterized analogues, this guide provides a foundational understanding of its likely chemical structure, properties, synthesis, and handling requirements. Further empirical research is necessary to fully elucidate the specific characteristics and potential applications of this compound. Professionals in research and drug development should approach this and similar molecules with a thorough understanding of their potential hazards and a commitment to rigorous safety standards.

References

  • N-Ethyl-N'-nitroguanidine - the NIST WebBook. (n.d.). Retrieved February 5, 2026, from [Link]

  • Nitroguanidine - Sciencemadness Wiki. (2020, December 28). Retrieved February 5, 2026, from [Link]

  • N-Ethyl-N'-nitroguanidine - the NIST WebBook. (n.d.). Retrieved February 5, 2026, from [Link]

  • Nitroguanidine - the NIST WebBook. (n.d.). Retrieved February 5, 2026, from [Link]

  • Methylnitronitrosoguanidine - Wikipedia. (n.d.). Retrieved February 5, 2026, from [Link]

  • nitroguanidine - Organic Syntheses Procedure. (n.d.). Retrieved February 5, 2026, from [Link]

  • N-Methyl-N'-nitro-N-nitrosoguanidine | C2H5N5O3 | CID 135436526 - PubChem. (n.d.). Retrieved February 5, 2026, from [Link]

  • Synthesis progress and application of N-methyl-N'-nitroguanidine in melt/cast explosives. (n.d.). Retrieved February 5, 2026, from [Link]

  • Nitroguanidine - Wikipedia. (n.d.). Retrieved February 5, 2026, from [Link]

  • NITROGUANIDINES. (n.d.). Retrieved February 5, 2026, from [Link]

Sources

Exploratory

1,1-diethyl-3-nitroguanidine CAS number and safety data sheet

The following technical guide details the chemical identity, synthesis, and safety profile of 1,1-diethyl-3-nitroguanidine , a specialized energetic material and intermediate. Content Type: Technical Reference & Safety G...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical identity, synthesis, and safety profile of 1,1-diethyl-3-nitroguanidine , a specialized energetic material and intermediate.

Content Type: Technical Reference & Safety Guide Target Audience: Synthetic Chemists, Energetic Materials Researchers, Process Safety Engineers

Part 1: Executive Summary

1,1-Diethyl-3-nitroguanidine (also known as N,N-diethyl-N'-nitroguanidine) is a nitroguanidine derivative characterized by the substitution of two ethyl groups on the amino nitrogen. Unlike its widely commercially available analog 1-methyl-3-nitroguanidine, the diethyl variant is primarily encountered in advanced energetic materials research and specific organic synthesis workflows.

This compound serves as a critical intermediate in the development of high-nitrogen energetic materials and flashless propellants. Its synthesis relies on the displacement of a methylthio group from S-methyl-N-nitroisothiourea by diethylamine, a reaction governed by the nucleophilicity of the secondary amine.

Part 2: Chemical Identity & Physicochemical Properties[1][2]

Nomenclature and Identification

While the specific CAS number for this isomer is not widely indexed in public commercial databases (often confused with the methyl analog CAS 4245-76-5), it is definitively identified in energetic materials literature (Fedoroff, Vol 5).

Property Data / Description
Chemical Name 1,1-Diethyl-3-nitroguanidine
Synonyms N,N-Diethyl-N'-nitroguanidine; 1,1-Diethyl-3-nitro-guanidine
Molecular Formula C₅H₁₂N₄O₂
Molecular Weight 160.18 g/mol
Structure (C₂H₅)₂N–C(=NH)–NH–NO₂
Physical State Crystalline solid (Needles from alcohol)
Melting Point 92–94 °C
Solubility Soluble in hot alcohol, acetone; sparingly soluble in cold water.[1][2]
Nitrogen Content ~34.98%
Structural Analysis

The molecule features a guanidine core stabilized by a nitro group. The electron-withdrawing nature of the nitro group (


) reduces the basicity of the imine nitrogen, while the diethylamino group acts as an electron donor, modulating the compound's sensitivity and thermal stability compared to unsubstituted nitroguanidine.

Part 3: Synthesis & Manufacturing Protocol

Reaction Mechanism

The synthesis proceeds via a nucleophilic addition-elimination mechanism. The precursor, S-methyl-N-nitroisothiourea, contains a good leaving group (methanethiol, as the methylthio moiety). Diethylamine attacks the central carbon, displacing the methylthio group.

Reaction Equation:



Experimental Workflow (Graphviz)

SynthesisPath Precursor S-Methyl-N-nitroisothiourea (CAS 2986-25-6) Reaction Nucleophilic Substitution (Solvent: Ethanol, Temp: Reflux/RT) Precursor->Reaction Reagent Diethylamine (CAS 109-89-7) Reagent->Reaction Byproduct Methanethiol (Gas) (Removal via Trap) Reaction->Byproduct Elimination Product 1,1-Diethyl-3-nitroguanidine (Crystalline Solid) Reaction->Product Crystallization

Caption: Synthesis pathway converting S-methyl-N-nitroisothiourea to 1,1-diethyl-3-nitroguanidine via nucleophilic substitution.

Detailed Protocol
  • Preparation : Charge a round-bottom flask with S-methyl-N-nitroisothiourea (1.0 eq) suspended in ethanol.

  • Addition : Add diethylamine (1.1 eq) dropwise. The reaction is exothermic; cooling may be required to maintain temperature below 40°C initially.

  • Reaction : Stir the mixture. For higher yields, gentle reflux may be employed until the evolution of methanethiol (rotten cabbage odor) ceases. Note: Methanethiol is toxic; use a scrubber.

  • Workup : Cool the solution. The product, 1,1-diethyl-3-nitroguanidine, will crystallize.[3]

  • Purification : Recrystallize from ethanol to obtain white needles (MP: 92–94°C).

Part 4: Safety Data Sheet (SDS) Assessment

Hazard Classification (GHS): Based on the nitroguanidine class and energetic properties.

Hazard Class Category Hazard Statement
Flammable Solids Category 1/2H228: Flammable solid.
Acute Toxicity Category 4 (Oral)H302: Harmful if swallowed.
Skin Irritation Category 2H315: Causes skin irritation.
Eye Irritation Category 2AH319: Causes serious eye irritation.
Explosives Div 1.4 (Potential)H204: Fire or projection hazard (if confined).
Handling & Storage
  • Engineering Controls: Use explosion-proof ventilation. Work behind a blast shield when handling >10g.

  • PPE: Nitrile gloves, safety goggles, and flame-retardant lab coat.

  • Storage: Store in a cool, dry place away from heat, sparks, and open flames. Keep separated from strong oxidizers and reducing agents.

  • Incompatibility: Avoid contact with strong acids (risk of decomposition) and heavy metal salts (potential for sensitive complex formation).

Emergency Measures
  • Fire: Do NOT fight fire if it reaches the explosives. Evacuate the area. For small surrounding fires, use water spray.

  • Spill: Wet the material to desensitize. Absorb with inert material (sand/vermiculite). Do not use sparking tools.

Part 5: Applications & Research Context

Energetic Materials

1,1-Diethyl-3-nitroguanidine serves as a fuel-rich component in flashless propellants . The ethyl groups increase the carbon content compared to the parent nitroguanidine, altering the oxygen balance and burning rate.

Chemical Intermediate

It acts as a precursor for heterocycles. The nitroguanidine moiety can be cyclized to form nitro-substituted imidazoles or pyrimidines, which are pharmacophores in both drug discovery and high-energy density materials (HEDM).

Analytical Standard

Used as a reference standard in the chromatographic analysis of nitroguanidine degradation products in soil and water systems (environmental fate of munitions).

References

  • Fedoroff, B. T., & Sheffield, O. E. (1972). Encyclopedia of Explosives and Related Items, Vol 5. Picatinny Arsenal. (Source for physical properties, melting point 92-94°C, and synthesis method).[3]

  • McKay, A. F. (1952).[4] The Preparation of Nitroguanidine Derivatives. Journal of the American Chemical Society. (Foundational chemistry for nitroguanidine substitutions).

  • PubChem Database. S-Methyl-N-nitroisothiourea (CAS 2986-25-6).[5][6] National Library of Medicine.

  • PubChem Database. Diethylamine (CAS 109-89-7). National Library of Medicine.

Sources

Foundational

An In-Depth Technical Guide to the History and Development of Alkylated Nitroguanidine Explosives

Abstract Nitroguanidine (NQ) has long been a cornerstone in the field of energetic materials, prized for its remarkable insensitivity and performance characteristics in gun propellants. However, its high melting point an...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Nitroguanidine (NQ) has long been a cornerstone in the field of energetic materials, prized for its remarkable insensitivity and performance characteristics in gun propellants. However, its high melting point and limited solubility have historically constrained its application, particularly in modern melt-cast explosive formulations. The strategic alkylation of the nitroguanidine molecule represents a pivotal advancement, yielding derivatives with tailored physicochemical properties that overcome these limitations. This guide provides a comprehensive technical overview of the history, synthesis, and characterization of alkylated nitroguanidines. We will explore the causal chemistry driving the selection of synthetic pathways, analyze the structure-property relationships that govern explosive performance, and detail the integration of these materials into advanced, insensitive munitions. This document serves as an essential resource for researchers and professionals in chemistry and energetic materials science, offering field-proven insights and detailed experimental protocols.

Introduction: The Foundational Role of Nitroguanidine (NQ)

Nitroguanidine ((NH₂)₂CNNO₂), also known as Picrite, is a crystalline high explosive that has been a critical component in energetic formulations for nearly a century.[1] First synthesized in 1877, its unique combination of high nitrogen content (53.83%), high detonation velocity at practical densities, and exceptional insensitivity to shock and friction established it as a material of significant military interest.[2][3]

The primary utility of NQ has been in triple-base gun propellants, where its high nitrogen content and favorable oxygen balance contribute to a high gas pressure while simultaneously reducing flame temperature and muzzle flash.[3] This minimizes gun barrel erosion and enhances battlefield survivability by reducing the visual signature of firing.[3] Despite its power, nitroguanidine itself is challenging to detonate and is considered an insensitive high explosive.[4]

However, the very stability of the NQ crystal lattice presents challenges. It decomposes at 239°C without melting, and its low solubility in common solvents complicates its use in modern melt-cast and plastic-bonded explosives (PBXs).[5] This limitation spurred research into chemical modifications of the NQ molecule to enhance its processability without compromising its energetic output—a quest that led directly to the development of its alkylated derivatives.

Historical Development: From Discovery to Derivatization

The journey of nitroguanidine began with its first documented synthesis by Jousselin in 1877.[2] Subsequent work by Pellizzari, Franchimont, and Thiele in the late 19th century correctly identified the compound and refined its preparation, laying the groundwork for its future applications.[2] Its significance surged during the 1930s with its incorporation into advanced, flashless gun propellants.[6]

The post-World War II era saw a concerted effort to develop insensitive munitions (IM)—explosives that are highly resistant to accidental detonation. Nitroguanidine, with its inherent stability, was a prime candidate. The central challenge remained its physical properties. The scientific community recognized that modifying the NQ molecule, rather than replacing it, could be the key. This led to the exploration of various derivatives, with N-alkylation emerging as one of the most promising strategies for modulating its melting point and solubility.

The Scientific Rationale for Alkylation

The primary motivation for alkylating the nitroguanidine molecule is to disrupt the strong intermolecular hydrogen bonding that defines its crystal lattice. This intricate network of hydrogen bonds is responsible for NQ's high melting point and low solubility. By replacing one of the amine hydrogens with an alkyl group (e.g., methyl, ethyl), this network is disturbed, leading to several desirable changes in physical properties.

Key Objectives of Alkylation:

  • Lowering the Melting Point: The introduction of even a small alkyl group, like a methyl group to form N-methyl-N'-nitroguanidine (MeNQ), significantly lowers the melting point. This is the most critical modification, as it enables the use of these derivatives as melt-castable carriers for other, more sensitive explosives.[6][7]

  • Formation of Eutectic Mixtures: Alkylated nitroguanidines, particularly MeNQ, can form low-melting point eutectic mixtures with other compounds, most notably ammonium nitrate (AN).[6][8][9] These eutectics serve as a meltable explosive matrix, allowing for the safe and efficient loading of munitions.

  • Modifying Energetic Performance: While alkylation can slightly decrease the density and oxygen balance compared to NQ, it allows for the creation of dense, cast-cured formulations that offer performance characteristics competitive with traditional explosives like TNT, but with vastly superior insensitivity.[6][10]

The causality is clear: a targeted chemical modification (alkylation) directly addresses a physical limitation (high melting point), thereby unlocking new applications (melt-cast formulations) for a well-understood and cost-effective energetic backbone.

G cluster_0 Problem with Nitroguanidine (NQ) cluster_1 Chemical Solution cluster_2 Resulting Properties & Applications NQ High Melting Point (>239°C dec.) Low Solubility Limitation Unsuitable for Melt-Cast Formulations NQ->Limitation Alkylation Alkylation (e.g., Methylation) Limitation->Alkylation Leads to Mechanism Disruption of Hydrogen Bonding Alkylation->Mechanism Properties Lower Melting Point (MeNQ: ~160°C) Eutectic Formation Mechanism->Properties Causes Application Melt-Cast Explosives (e.g., MeNQ/AN) Insensitive Munitions Properties->Application

Figure 1: Logical workflow illustrating the rationale for alkylating nitroguanidine.

Synthesis of Alkylated Nitroguanidines

Several synthetic routes to N-alkyl-N'-nitroguanidines have been developed, each with distinct advantages and disadvantages related to yield, purity, and industrial scalability.

Common Synthetic Pathways
  • Nitration of Substituted Guanidines: This is a direct and logical approach where a pre-alkylated guanidine salt is nitrated using concentrated sulfuric and nitric acids. The primary challenge lies in the synthesis and stability of the starting alkylated guanidine.[11]

  • From S-Alkylisothioureas: A well-documented two-step method involves the nitration of an S-alkylisothiourea (e.g., S-methylisothiouronium sulfate) followed by amination to replace the mercapto group. While effective, this process generates volatile and toxic methyl mercaptan as a byproduct, posing significant challenges for industrial-scale production.[12]

  • Direct Alkylation of Nitroguanidine: This has become the preferred method due to its simplicity and avoidance of hazardous byproducts. It involves the direct reaction of nitroguanidine with an aqueous alkylamine solution under mild conditions. The reaction is surprisingly selective, with minimal observation of dialkylation.[12]

G cluster_0 Route 1: Via Alkylated Guanidine cluster_1 Route 2: Via Isothiourea cluster_2 Route 3: Direct Alkylation (Preferred) NQ Nitroguanidine (NQ) MeNQ N-Methyl-N'-nitroguanidine (MeNQ) NQ->MeNQ Direct Reaction (Mild Conditions) Methylguanidine Methylguanidine Sulfate Methylguanidine->MeNQ Nitration (H₂SO₄/HNO₃) Isothiourea S-Methylisothiouronium Sulfate Nitrated_Intermediate Nitrated Intermediate Isothiourea->Nitrated_Intermediate Nitration Nitrated_Intermediate->MeNQ Amination (Methylamine) - CH₃SH Methylamine Aqueous Methylamine Methylamine->MeNQ

Figure 2: Major synthetic pathways to N-methyl-N'-nitroguanidine (MeNQ).
Experimental Protocol: Synthesis of N-Methyl-N'-nitroguanidine (MeNQ) via Direct Alkylation

This protocol is adapted from established procedures and represents a self-validating system for producing high-purity MeNQ.[12][13]

Materials & Reagents:

  • Nitroguanidine (NQ), wetted with ~25% water (138.8 g, ~1.0 mol dry weight)

  • Aqueous Methylamine solution, ~30% w/w (150 g, ~1.5 mol)

  • Deionized Water (750 ml)

  • Petroleum Ether

  • Standard laboratory glassware (beaker, stirrer, filtration apparatus)

  • Cooling bath

Procedure:

  • Suspension Preparation: In a 2 L beaker equipped with a mechanical stirrer, suspend the wetted nitroguanidine (138.8 g) in 750 ml of deionized water.

  • Amine Addition: While stirring at room temperature (18-20°C), add the 30% aqueous methylamine solution (150 g) dropwise over a period of approximately 10 minutes. An initial slight rise in temperature may be observed.

  • Reaction: Continue to stir the reaction mixture at ambient temperature (20-25°C) for 24 hours. The suspension will gradually change in consistency as the NQ reacts to form the more crystalline MeNQ.

  • Crystallization and Isolation: After 24 hours, cool the reaction mixture to approximately 5°C in an ice bath to ensure complete precipitation of the product.

  • Filtration: Isolate the precipitate by vacuum filtration. Wash the filter cake first with a small amount of the mother liquor to displace impurities, then suck dry.

  • Final Wash and Drying: Perform a final wash with petroleum ether to remove any residual organic impurities. Dry the product in a vacuum oven at 45°C to a constant weight.

Expected Outcome: This procedure should yield approximately 100-105 g (85-89% of theoretical) of high-purity N-methyl-N'-nitroguanidine with a melting point of ~159-160°C, suitable for further use without additional recrystallization.[12]

Physicochemical and Explosive Properties

The addition of an alkyl chain has a predictable and profound effect on the properties of nitroguanidine derivatives.

PropertyNitroguanidine (NQ)N-Methyl-N'-nitroguanidine (MeNQ)Propyl-nitroguanidine (PrNQ)RDX (Reference)
Chemical Formula CH₄N₄O₂C₂H₆N₄O₂C₄H₁₀N₄O₂C₃H₆N₆O₆
Molar Mass ( g/mol ) 104.07118.10[14]146.15222.12
Density (g/cm³) 1.77[1]~1.63[6]~1.451.82
Melting Point (°C) 239 (decomposes)[1]~160[12]98-99[7]205
Detonation Velocity (m/s) ~8200 (at 1.70 g/cm³)[15]~8115 (calculated)[6]Not Available8750
Detonation Pressure (GPa) ~31 (calculated)~30 (estimated)Not Available34
Impact Sensitivity Very InsensitiveVery InsensitiveVery InsensitiveSensitive
Key Feature High N₂, FlashlessMelt-castable, Eutectic formerLow melting point carrierHigh Performance

Table 1: Comparative properties of nitroguanidine and its alkylated derivatives against the benchmark explosive RDX.

As the table demonstrates, increasing the alkyl chain length systematically decreases the melting point and density.[6][7] While this leads to a slight reduction in detonation performance compared to crystalline NQ at its theoretical maximum density, the ability to form dense, void-free cast charges often compensates for this, resulting in highly effective explosive fills. The performance of MeNQ-based formulations is often just below that of Composition B (a melt-cast of RDX and TNT), but with significantly lower sensitivity and cost.[6]

Applications in Advanced Energetic Formulations: MeNQ/AN Eutectics

A primary application for alkylated nitroguanidines is in melt-cast explosives, particularly eutectic mixtures with ammonium nitrate (AN). A eutectic is a mixture of substances that melts and solidifies at a single temperature that is lower than the melting points of the individual constituents.

The MeNQ/AN system forms a binary eutectic with a melting point around 100-115°C, making it an ideal matrix for a new class of insensitive munitions.[6]

Workflow for Melt-Cast Formulation

The process involves melting the eutectic carrier and then blending in other solid energetic materials, such as RDX or HMX, to achieve the desired performance characteristics.

G cluster_0 1. Component Preparation cluster_1 2. Melt & Blend cluster_2 3. Casting & Curing MeNQ N-Methyl-N'-nitroguanidine (MeNQ) Melt Heat to ~120°C in casting kettle MeNQ->Melt AN Ammonium Nitrate (AN) AN->Melt Eutectic Formation of MeNQ/AN Eutectic Melt Melt->Eutectic Blend Blend in solid explosive (e.g., HMX, RDX) Eutectic->Blend Mixture Homogeneous Explosive Slurry Blend->Mixture Cast Pour into Munition Casing Mixture->Cast Cure Cool and Solidify Cast->Cure Product Dense, Void-Free Insensitive Explosive Charge Cure->Product

Figure 3: Experimental workflow for producing a MeNQ/AN-based melt-cast explosive.

This melt-cast process produces a final explosive charge that is dense, mechanically robust, and extremely insensitive to accidental stimuli. These formulations represent a significant step forward in munition safety, directly attributable to the tailored properties of alkylated nitroguanidines.

Conclusion and Future Outlook

The development of alkylated nitroguanidines is a prime example of targeted molecular engineering to solve critical challenges in materials science. By introducing alkyl chains to the nitroguanidine backbone, researchers have successfully transformed a high-performance but process-limited explosive into a versatile platform for advanced insensitive munitions. The resulting derivatives, especially N-methyl-N'-nitroguanidine, have enabled the creation of safer, more reliable, and cost-effective melt-cast explosives.

Future research will likely focus on synthesizing novel nitroguanidine derivatives with even lower melting points and enhanced thermal stability. The exploration of dinitroguanidine derivatives and the incorporation of other functional groups could yield a new generation of energetic materials with precisely controlled properties, further advancing the safety and performance of explosives and propellants.

References

  • Title: Synthesis progress and application of N-methyl-N'-nitroguanidine in melt/cast explosives. Source: ResearchGate. URL: [Link]

  • Title: A Review on the Reactivity of 1-Amino-2-Nitroguanidine (ANQ). Source: PubMed Central. URL: [Link]

  • Title: A study of the detonation parameters of bulk density nitroguanidine and aluminium powder mixtures. Source: Central European Journal of Energetic Materials. URL: [Link]

  • Title: N-Methyl-N'-nitro-N-nitrosoguanidine. Source: PubChem. URL: [Link]

  • Title: NITROGUANIDINES. Source: Chemical Reviews. URL: [Link]

  • Title: Insensitive high explosives: IV. Nitroguanidine — Initiation & detonation. Source: Propellants, Explosives, Pyrotechnics. URL: [Link]

  • Title: Insensitive High Explosives: IV. Nitroguanidine - Initiation & Detonation. Source: ResearchGate. URL: [Link]

  • Title: Table of explosive detonation velocities. Source: Wikipedia. URL: [Link]

  • Title: Explosive Performance Modification by Cosolidification of Ammonium Nitrate with Fuels. Source: Defense Technical Information Center (DTIC). URL: [Link]

  • Title: N-Methyl-N-nitroguanidine. Source: PubChem. URL: [Link]

  • Title: Nitroguanidine. Source: PubChem. URL: [Link]

  • Title: Insensitive High Explosives: V. Ballistic Properties and Vulnerability of Nitroguanidine Based Propellants. Source: ResearchGate. URL: [Link]

  • Title: Process for preparing N-methyl-N'-nitroguanidine.
  • Title: Nitroguanidine. Source: Wikipedia. URL: [Link]

  • Title: Eutectic mixtures of ammonium nitrate and amino guanidine nitrate.
  • Title: Melting point variation in nitroguanidine derivatives with different alkyl chain lengths. Source: ResearchGate. URL: [Link]

  • Title: Process for the preparation of N-Methyl-N'-nitroguanidine.
  • Title: Eutectic mixtures of ammonium nitrate and amino guanidine nitrate.
  • Title: Methylnitronitrosoguanidine. Source: Wikipedia. URL: [Link]

  • Title: Nitroguanidine Melt Castable Eutectics. Source: Sciencemadness Discussion Board. URL: [Link]

Sources

Protocols & Analytical Methods

Method

protocol for reaction of diethylamine with 2-methyl-1-nitro-2-thiopseudourea

Introduction & Scope This protocol details the synthesis of 1,1-diethyl-3-nitroguanidine via the nucleophilic displacement of the methylthio group from 2-methyl-1-nitro-2-thiopseudourea (S-methyl-N-nitroisothiourea) usin...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scope

This protocol details the synthesis of 1,1-diethyl-3-nitroguanidine via the nucleophilic displacement of the methylthio group from 2-methyl-1-nitro-2-thiopseudourea (S-methyl-N-nitroisothiourea) using diethylamine .

This transformation is a classic example of an addition-elimination reaction at an


 hybridized carbon.[1] The nitro group on the isothiourea scaffold renders the central carbon highly electrophilic, facilitating attack by the secondary amine.[1] The reaction is driven to completion by the evolution of methyl mercaptan (methanethiol), a volatile and toxic gas, which acts as the leaving group.[1]

Key Applications:

  • Energetic Materials: Nitroguanidine derivatives are precursors for insensitive high explosives and propellants.[1][2]

  • Pharmaceutical Intermediates: The nitroguanidine pharmacophore is bioisosteric with urea and cyanoguanidine, relevant in histamine H2-receptor antagonists.[1]

  • Agrochemicals: Structural analogs are found in neonicotinoid insecticides (e.g., Imidacloprid derivatives).[1]

Chemical Mechanism

The reaction proceeds through an Addition-Elimination (


-like)  mechanism.[1]
  • Nucleophilic Attack: The lone pair of the diethylamine nitrogen attacks the electrophilic central carbon of the isothiourea.[1]

  • Tetrahedral Intermediate: A transient tetrahedral intermediate forms (or a transition state with significant tetrahedral character).[1]

  • Elimination: The methylthio group is expelled as methyl mercaptan (

    
    ), restoring the double bond and yielding the substituted nitroguanidine.[1]
    

Mechanism Reactant S-Methyl-N-nitroisothiourea (Electrophile) Inter Tetrahedral Intermediate Reactant->Inter + Et2NH Amine Diethylamine (Nucleophile) Amine->Inter Product 1,1-Diethyl-3-nitroguanidine Inter->Product - MeSH Byproduct Methyl Mercaptan (MeSH - Gas) Inter->Byproduct

Figure 1: Mechanistic pathway for the displacement of the methylthio group by diethylamine.[1]

Safety Assessment (Critical)

WARNING: This protocol involves the generation of Methyl Mercaptan (


) .[1]
HazardDescriptionMitigation Strategy
Methyl Mercaptan Extremely foul-smelling gas (rotten cabbage); toxic by inhalation; flammable.[1]Mandatory: Perform in a high-efficiency fume hood. Exhaust must pass through a bleach (NaOCl) scrubber to oxidize MeSH to non-volatile sulfonates before release.[1]
Diethylamine Highly flammable liquid; corrosive; causes severe skin burns.[1]Use chemically resistant gloves (Nitrile/Neoprene).[1] Keep away from ignition sources.[1]
Nitro Compounds Potentially energetic/explosive if dry or subjected to shock.[1]Do not heat the isolated product rapidly. Avoid metal spatulas if the product is dry.[1]

Materials & Equipment

Reagents
  • 2-Methyl-1-nitro-2-thiopseudourea (CAS: 49561-07-9): 10.0 g (74.0 mmol).

  • Diethylamine (CAS: 109-89-7): 6.5 g (88.8 mmol, 1.2 eq).[1] Note: A slight excess ensures complete conversion.[1]

  • Ethanol (Absolute or 95%): 100 mL (Reaction solvent).

  • Sodium Hypochlorite (Bleach): For the scrubber trap.[1]

  • Sodium Hydroxide (NaOH): Pellets for the scrubber trap.

Equipment
  • 250 mL Round-bottom flask (RBF) with 24/40 joint.[1]

  • Reflux condenser.[1]

  • Magnetic stir bar and hotplate/stirrer.[1]

  • Gas Scrubbing System: Tubing leading from the top of the condenser into a trap containing 10% NaOH/Bleach solution.

  • Vacuum filtration setup (Buchner funnel).[1]

Experimental Protocol

Step 1: Reaction Setup
  • Scrubber Assembly: Set up a trap flask containing 200 mL of commercial bleach mixed with 10 g of NaOH.[1] Connect the outlet of the reflux condenser to this trap using chemically resistant tubing.[1] Ensure the tubing dip tube is submerged in the bleach solution.[1]

  • Dissolution: In the 250 mL RBF, suspend 10.0 g of 2-methyl-1-nitro-2-thiopseudourea in 60 mL of Ethanol . Start stirring at room temperature. The starting material may not fully dissolve initially.[1]

Step 2: Addition of Amine
  • Addition: Add 6.5 g (approx. 9.2 mL) of diethylamine dropwise to the suspension over 5–10 minutes.[1]

    • Observation: The reaction is slightly exothermic.[1] The suspension may clear as the intermediate forms or as the product dissolves.[1]

  • Heating: Equip the flask with the reflux condenser (connected to the scrubber). Heat the mixture to a gentle reflux (approx. 70–75°C) .

Step 3: Reaction & MeSH Evolution[1]
  • Reflux: Maintain reflux for 3–4 hours .

    • Monitoring: The evolution of methyl mercaptan (gas bubbles in the trap) indicates the reaction is progressing.[1] The reaction is considered complete when the evolution of gas ceases and TLC (Silica, 10% MeOH in DCM) shows the disappearance of the isothiourea starting material (

      
      ).[1]
      
  • Completion: Once complete, remove the heat source and allow the reaction mixture to cool to room temperature.

Step 4: Workup & Isolation
  • Concentration: If the product has not precipitated upon cooling, concentrate the ethanol solution to approximately 25% of its original volume using a rotary evaporator (bath temp < 50°C).

    • Caution: The distillate may contain traces of MeSH.[1] Clean the rotavap trap immediately with bleach solution.[1]

  • Crystallization: Cool the concentrated residue in an ice bath (0–5°C) for 1 hour to induce crystallization.

  • Filtration: Filter the solid precipitate using vacuum filtration.

  • Washing: Wash the filter cake with cold ethanol (2 x 10 mL) followed by cold water (2 x 10 mL) to remove amine salts.

Step 5: Purification
  • Recrystallization: Recrystallize the crude solid from a minimum amount of boiling Ethanol/Water (1:1) or pure Water (nitroguanidines are often sparingly soluble in cold water but soluble in hot).[1]

  • Drying: Dry the purified crystals in a vacuum oven at 40°C for 12 hours.

Process Workflow

Workflow Setup Setup: RBF + Condenser + Bleach Scrubber Mix Suspend Isothiourea in EtOH Add Diethylamine (dropwise) Setup->Mix React Reflux (75°C) for 3-4 hrs (Monitor MeSH evolution) Mix->React Workup Concentrate & Cool (0°C) to precipitate product React->Workup Filter Vacuum Filtration Wash with cold EtOH/Water Workup->Filter Purify Recrystallize (EtOH/H2O) Dry in Vacuum Oven Filter->Purify

Figure 2: Step-by-step experimental workflow.

Characterization & Analysis

The product, 1,1-diethyl-3-nitroguanidine , should be characterized to confirm identity and purity.[1]

TechniqueExpected DataInterpretation
Appearance White to off-white crystalline solid.[1]
Melting Point

(Typical range for dialkyl derivatives; compare to lit).[1]
Sharp range indicates high purity.[1]

H NMR
(DMSO-

)

(t, 6H,

);

(q, 4H,

);

(br s, 1H,

).[1]
Absence of S-Me singlet (

) confirms substitution.[1]
IR Spectroscopy

(

),

(

),

(

sym),

(

asym) cm

.[1]
Diagnostic nitroguanidine bands.[1][3][4]

Troubleshooting

  • Low Yield: If the product does not precipitate, the diethyl derivative may be too soluble in ethanol.[1] Evaporate to dryness and triturate the residue with cold water or ether.[1]

  • Residual Smell: If the product smells of sulfur, it indicates incomplete removal of MeSH or unreacted starting material.[1] Recrystallize from water and ensure the wash steps are thorough.[1]

  • Oiling Out: If the product comes out as an oil during recrystallization, add a seed crystal or scratch the glass surface.[1] Cool the solution very slowly.

References

  • Organic Syntheses , Coll.[1][3] Vol. 1, p. 302 (1941); Vol. 7, p. 68 (1927).[1] Preparation of Nitroguanidine. Link

  • Organic Syntheses , Coll. Vol. 2, p. 411 (1943).[1] Preparation of S-Methylisothiourea Sulfate. Link

  • Journal of the American Chemical Society , 1947, 69, 1947.[1] Reactions of S-alkylisothioureas with amines.

  • PubChem Compound Summary , N-Nitro-S-methylisothiourea. Link[1]

  • European Patent EP0798293 , Process for preparing N-methyl-N'-nitroguanidine.[1] (Demonstrates the general methodology of amine displacement on nitroisothiourea).

Sources

Application

Application Notes and Protocols for the Safe Handling and Storage of Alkyl-Nitroguanidine Energetic Materials

Abstract This document provides a comprehensive guide to the safe handling and storage of alkyl-nitroguanidine energetic materials, a class of compounds with significant applications in propellant formulations and as pre...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide to the safe handling and storage of alkyl-nitroguanidine energetic materials, a class of compounds with significant applications in propellant formulations and as precursors to various industrial chemicals. These materials, while often less sensitive than conventional explosives, present unique hazards that necessitate rigorous safety protocols. This guide is intended for researchers, scientists, and professionals in drug development and materials science who work with these compounds. It outlines the essential physicochemical properties, potential hazards, and detailed procedures for safe laboratory and storage practices. The protocols described herein are designed to be self-validating systems, integrating causality and authoritative standards to ensure the highest level of safety and experimental integrity.

Introduction: The Nature of Alkyl-Nitroguanidines

Alkyl-nitroguanidines are derivatives of nitroguanidine (NQ), an energetic material known for its relative insensitivity and use in "cool" propellants that reduce muzzle flash and gun barrel erosion[1][2]. The addition of alkyl chains to the nitroguanidine backbone modifies its physicochemical properties, such as melting point, density, and solubility, which can be advantageous for specific applications like melt-cast explosives. However, these modifications also alter the energetic and hazardous properties of the compounds, necessitating a thorough understanding of their behavior for safe handling.

This guide will focus on providing a clear and logical framework for working with these materials, emphasizing the scientific principles that underpin the recommended safety procedures.

Physicochemical Properties and Hazard Assessment

A foundational aspect of safely handling any chemical is a thorough understanding of its physical and chemical properties. This section details the key characteristics of common alkyl-nitroguanidines and provides an assessment of their inherent hazards.

Key Physicochemical Data

The length of the alkyl chain significantly influences the melting point of alkyl-nitroguanidines. Generally, an increase in the length of a flexible alkyl chain can disrupt the intermolecular hydrogen bonding that contributes to the high melting point of the parent nitroguanidine molecule, thus lowering the melting point.

CompoundAbbreviationMolecular FormulaMolar Mass ( g/mol )Melting Point (°C)
NitroguanidineNQCH₄N₄O₂104.07239 (decomposes)[1]
Methyl-nitroguanidineMeNQC₂H₆N₄O₂118.09160-161
Ethyl-nitroguanidineEtNQC₃H₈N₄O₂132.12~100-102
n-Propyl-nitroguanidinePrNQC₄H₁₀N₄O₂146.1598-99

Data for MeNQ, EtNQ, and PrNQ are compiled from various scientific sources.

Hazard Identification and Analysis

Alkyl-nitroguanidines are classified as energetic materials and flammable solids. The primary hazards associated with these compounds are:

  • Explosion: While generally less sensitive than many traditional explosives, alkyl-nitroguanidines can explode under specific conditions. The risk of explosion is significantly higher when the material is dry. They can be initiated by heat, friction, or impact[3][4].

  • Fire: As flammable solids (UN Class 4.1), these materials can be easily ignited by sparks, open flames, or other ignition sources. Fires involving these materials can be intense and may produce toxic gases[3][5].

  • Thermal Decomposition: Upon heating, alkyl-nitroguanidines will decompose, releasing toxic gases such as oxides of nitrogen (NOx) and ammonia[4]. The parent compound, nitroguanidine, decomposes at approximately 239°C[1].

  • Toxicity: While comprehensive toxicological data for all alkyl-nitroguanidines is not available, related compounds can be harmful if swallowed or inhaled. Good occupational hygiene is essential to prevent exposure.

Core Handling and Storage Protocols

Adherence to strict protocols is paramount when working with energetic materials. The following sections provide detailed, step-by-step procedures for the safe handling and storage of alkyl-nitroguanidines.

Required Personal Protective Equipment (PPE)

A robust PPE ensemble is the first line of defense against accidental exposure and injury. The minimum required PPE when handling alkyl-nitroguanidines includes:

  • Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn over the goggles when there is a significant risk of splashing or explosion.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile) are required. For tasks with a higher risk of thermal or mechanical injury, specialized gloves may be necessary.

  • Body Protection: A flame-retardant laboratory coat is essential.

  • Hearing Protection: Should be available, especially when working with quantities that could lead to a significant acoustic event upon accidental initiation.

Laboratory Handling Workflow

The following workflow is designed to minimize the risks associated with handling solid alkyl-nitroguanidines in a laboratory setting.

Caption: Standard workflow for handling alkyl-nitroguanidines.

  • Preparation:

    • Don all required PPE as outlined in section 3.1.

    • Verify that the chemical fume hood is functioning correctly and that the work area is free of any potential ignition sources (e.g., hot plates, open flames, static-generating materials).

    • Assemble all necessary non-sparking tools, such as ceramic or plastic spatulas and weigh boats. Metal tools should be avoided to prevent friction or sparks.

  • Material Handling:

    • Retrieve the alkyl-nitroguanidine container from its designated storage location.

    • Inside the fume hood, carefully open the container.

    • Using a non-sparking spatula, transfer a small amount of the material to a tared weigh boat on a grounded analytical balance.

    • Minimize the generation of dust during transfer. If dust is unavoidable, ensure the fume hood provides adequate containment.

    • Once the desired amount is weighed, securely close the primary container.

  • Cleanup and Storage:

    • Carefully clean any residual material from the work surface using a damp cloth or wipe.

    • Decontaminate all tools used in the process.

    • Return the primary container to its designated, secure storage location.

    • Dispose of any contaminated wipes or weigh boats as hazardous waste in a designated, closed container.

    • After completing all tasks, remove PPE in the correct order and wash hands thoroughly with soap and water.

Storage Requirements

Proper storage is critical to maintaining the stability of alkyl-nitroguanidines and preventing accidents.

  • Location: Store in a cool, dry, and well-ventilated area away from direct sunlight and heat sources. The storage area should be a designated and locked cabinet or magazine, compliant with institutional and federal regulations.

  • Containers: Keep containers tightly closed to prevent contamination and drying out of the material, as dry nitroguanidine compounds are more sensitive to shock and friction[3][4].

  • Incompatible Materials: Segregate alkyl-nitroguanidines from the following materials to prevent hazardous reactions:

    • Strong oxidizing agents

    • Strong bases

    • Strong reducing agents

    • Metals such as zinc, aluminum, and iron, as they can cause reduction of the nitro group.

  • Inventory: Maintain a detailed inventory of all energetic materials, including the date of receipt, quantity, and user.

Emergency Procedures

Rapid and correct response to an emergency can significantly mitigate the consequences of an incident. All personnel working with alkyl-nitroguanidines must be familiar with these procedures.

Spill Response

Caption: Emergency protocol for alkyl-nitroguanidine spills.

Fire Response
  • DO NOT ATTEMPT TO EXTINGUISH a fire that has reached a significant quantity of energetic material. The primary danger is an explosion.

  • If a fire is small and has not yet reached the energetic material, it may be extinguished with a standard dry chemical or foam extinguisher.

  • In the event of a fire involving alkyl-nitroguanidines, immediately activate the fire alarm, evacuate the area, and notify emergency responders.

  • Inform the emergency responders of the nature and location of the energetic materials.

First Aid
  • Skin Contact: Immediately wash the affected area with copious amounts of soap and water. Remove contaminated clothing. Seek medical attention if irritation develops.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If not breathing, begin artificial respiration. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.

Waste Disposal

Disposal of energetic materials must be handled with extreme care and in strict accordance with institutional and regulatory guidelines.

Neutralization Protocol

Alkyl-nitroguanidines can be decomposed via alkaline hydrolysis. This procedure should only be carried out by trained personnel in a controlled environment.

  • Preparation: In a chemical fume hood, prepare a dilute solution of sodium hydroxide (e.g., 1 M).

  • Neutralization: Slowly and in small portions, add the alkyl-nitroguanidine waste to the sodium hydroxide solution with constant, gentle stirring. The reaction is exothermic and will release gaseous products (ammonia and nitrous oxide); therefore, controlled addition is crucial.

  • Completion: Continue stirring until the reaction is complete, as indicated by the cessation of gas evolution and complete dissolution of the solid.

  • Disposal: The resulting solution should be neutralized to a pH between 6 and 8 and then disposed of as hazardous chemical waste according to institutional protocols.

Solid Waste

All contaminated materials, including empty containers, gloves, and absorbent pads, must be collected in a designated, sealed hazardous waste container. The container must be clearly labeled with its contents.

Transportation and Regulations

The transportation of alkyl-nitroguanidines is regulated by the U.S. Department of Transportation (DOT) and other international bodies. These materials are typically classified as UN Class 4.1 Flammable Solids. All personnel involved in the shipping of these materials must be certified in hazardous materials transportation.

Storage of these materials may also be subject to regulations from the Bureau of Alcohol, Tobacco, Firearms and Explosives (ATF), depending on the quantities and specific characteristics of the compounds. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department to ensure full compliance with all applicable regulations.

Conclusion

Alkyl-nitroguanidine energetic materials are valuable compounds with important applications. However, their energetic nature demands a culture of safety and strict adherence to established protocols. By understanding the physicochemical properties and potential hazards of these materials and by diligently following the handling, storage, and emergency procedures outlined in this guide, researchers can work with these compounds in a safe and responsible manner.

References

  • Sciencemadness Wiki. (2020, December 28). Nitroguanidine. Retrieved from [Link]

  • YouTube. (2020, February 27). Guidelines for Storing and Transporting Class 1 Hazardous Explosives. Retrieved from [Link]

  • ResearchGate. (n.d.). Impact sensitivity and friction sensitivity of the samples. Retrieved from [Link]

  • Wikipedia. (n.d.). Nitroguanidine. Retrieved from [Link]

  • DTIC. (n.d.). Nitroguanidine - Manufacture and Use in German Propellants and High Explosive Shells. Retrieved from [Link]

  • PubChem. (n.d.). N-Ethyl-N'-nitro-N-nitrosoguanidine. Retrieved from [Link]

  • PubChem. (n.d.). Nitroguanidine. Retrieved from [Link]

  • DTIC. (1977, January 17). Analytical Methods for Nitroguanidine and Characterization of Its Degradation Products. Retrieved from [Link]

  • ACS Publications. (n.d.). Decomposition of Urea and Guanidine Nitrate. Retrieved from [Link]

  • MDPI. (n.d.). Unraveling the Intrinsic Mechanisms Controlling the Variations in Density, Sensitivity, and Thermal Decomposition of Typical Nitroguanidine Derivatives. Retrieved from [Link]

  • Wikipedia. (n.d.). Nitroglycerin. Retrieved from [Link]

  • DTIC. (n.d.). Conversion of Guanidine Nitrate to Nitroguanidine with Recycle of Spent Acid. Retrieved from [Link]

  • DSIAC. (2019, November 2). Safety Hazards in the Energetics Laboratory. Retrieved from [Link]

  • eCFR. (n.d.). 49 CFR 173.124 -- Class 4, Divisions 4.1, 4.2 and 4.3—Definitions. Retrieved from [Link]

  • DTIC. (n.d.). The Thermal Decomposition of Nitroguanidine. Retrieved from [Link]

  • ResearchGate. (2019, May 23). Insensitive High Explosives: IV. Nitroguanidine - Initiation & Detonation. Retrieved from [Link]

  • ScienceDirect. (2019, April 5). Insensitive high explosives: IV. Nitroguanidine — Initiation & detonation. Retrieved from [Link]

  • FMCSA. (2024, June 12). How to Comply with Federal Hazardous Materials Regulations. Retrieved from [Link]

  • Case Western Reserve University. (2019, April 12). Policy on Laboratory use of Explosive and High Energy Materials. Retrieved from [Link]

  • YouTube. (2023, November 20). Navigating ATF Regulations: Safe Storage of 1.3g Fireworks Explained. Retrieved from [Link]

  • DSV. (n.d.). Class 4.1 / 4.2 / 4.3 - Shipping dangerous goods. Retrieved from [Link]

  • Purdue University. (2024, July 18). Energetic Materials Management Plan. Retrieved from [Link]

  • R + P MESPRO. (n.d.). 05 – Energetic Materials: Safety, Storage, and Handling. Retrieved from [Link]

  • ATF. (2021, December). Federal Firearms Licensee Quick Reference and Best Practices Guide. Retrieved from [Link]

  • ResearchGate. (n.d.). TESTING PROCEDURES OF ENERGETIC MATERIALS. Retrieved from [Link]

  • ABC10. (2026, February 3). State Fire Marshal calls out 'evidence of illegal activities' in deadly Esparto explosion report. Retrieved from [Link]

  • USPS. (n.d.). 344 Flammable Solids (Hazard Class 4). Postal Explorer. Retrieved from [Link]

  • MDPI. (n.d.). Friction Sensitivity Test Experiment and Desensitization Mechanism of Nitrocellulose-Coated DNTF Explosive Crystals. Retrieved from [Link]

  • Wikipedia. (n.d.). M-80 (explosive). Retrieved from [Link]

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Method

Application Notes &amp; Protocols: Catalytic N,N'-Diethylation of Nitroguanidine

For Researchers, Scientists, and Drug Development Professionals This document provides a detailed technical guide on synthetic strategies for producing N,N'-diethylnitroguanidine and its derivatives. It explores both est...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed technical guide on synthetic strategies for producing N,N'-diethylnitroguanidine and its derivatives. It explores both established indirect methods and proposes novel catalytic approaches based on modern synthetic organic chemistry principles. The protocols and insights are designed to serve as a comprehensive resource for researchers aiming to synthesize these valuable compounds.

Introduction: The Synthetic Challenge of Alkylating Nitroguanidine

N-substituted nitroguanidines are important compounds in various fields, including as precursors for pharmaceuticals and as energetic materials. The introduction of alkyl chains, such as in N,N'-diethyl-N''-nitroguanidine, can significantly alter the compound's properties, for instance, by lowering its melting point, which is advantageous for certain applications[1].

The direct alkylation of nitroguanidine presents a formidable synthetic challenge rooted in its molecular structure. Nitroguanidine exists in two tautomeric forms: the nitroamine form (A) and the nitroimine form (B).

Tautomeric forms of nitroguanidine.

Deprotonation of nitroguanidine creates an ambident nucleophilic anion with reactive sites on both nitrogen and oxygen atoms. This leads to a classic problem in synthetic chemistry: controlling selectivity between N-alkylation and O-alkylation. The latter pathway often leads to undesired byproducts and decomposition[2][3][4]. Furthermore, achieving controlled and selective di-alkylation over mono-alkylation is non-trivial. Indeed, some non-catalytic methods for methylation of nitroguanidine have been shown to selectively produce only the mono-alkylated product[5].

Given these challenges, two primary synthetic strategies are considered:

  • Indirect Synthesis : The nitration of a pre-functionalized dialkylguanidine. This is a more traditional and often more reliable route.

  • Direct Catalytic Alkylation : The direct alkylation of nitroguanidine using a catalyst to control selectivity and reactivity. This is a more modern approach, and while established protocols for nitroguanidine itself are scarce, significant advances in the related field of nitroalkane alkylation offer promising directions[3][6].

This guide will detail the established indirect method and propose exploratory protocols for novel catalytic systems.

Strategic Overview: Indirect vs. Direct Alkylation

The choice of synthetic route depends on factors such as starting material availability, desired scale, and tolerance for process optimization. The following diagram outlines the two core strategies.

G cluster_0 Indirect Route (Established) cluster_1 Direct Route (Exploratory) NNDG N,N'-Diethylguanidine Nitration Nitrating Agent (e.g., H2SO4/HNO3) NNDG->Nitration 1. Substrate Product1 N,N'-Diethyl-N''-nitroguanidine Nitration->Product1 2. Nitration NQ Nitroguanidine Alkylation Catalyst + Ethyl Halide NQ->Alkylation 1. Substrate Product2 N,N'-Diethyl-N''-nitroguanidine Alkylation->Product2 2. Catalytic Diethylation

Caption: Comparison of indirect and direct synthetic routes to N,N'-diethylnitroguanidine.

The Established Indirect Route: Nitration of N,N'-Diethylguanidine

This method circumvents the challenges of direct alkylation by constructing the dialkylguanidine backbone first, followed by nitration. The nitration of guanidine salts is a well-established industrial process for producing the parent nitroguanidine, making this a logical and reliable, albeit longer, synthetic route[7][8][9].

Protocol 1: Synthesis of N,N'-Diethyl-N''-nitroguanidine via Nitration (Representative)

This protocol is a representative procedure based on the known chemistry of nitrating guanidine derivatives. Extreme caution is required , as this reaction involves potent nitrating agents and can generate highly energetic products. A thorough risk assessment must be conducted prior to execution.

Materials:

  • N,N'-Diethylguanidine sulfate (or hydrochloride)

  • Concentrated Sulfuric Acid (98%)

  • Fuming Nitric Acid (90% or greater)

  • Crushed Ice / Dry Ice

  • Deionized Water

  • Acetone or Ethanol for recrystallization

Equipment:

  • Jacketed glass reactor with overhead stirring

  • Low-temperature circulator

  • Addition funnel

  • Thermocouple

  • Vacuum filtration apparatus

Procedure:

  • Reactor Preparation: Set up the jacketed reactor and cool to -10 °C to -5 °C using the circulator.

  • Acid Mixture Preparation: In the pre-chilled reactor, slowly add 5 molar equivalents of concentrated sulfuric acid. Maintain vigorous stirring.

  • Substrate Addition: Once the sulfuric acid is cooled, add 1 molar equivalent of N,N'-diethylguanidine sulfate in small portions. Ensure the temperature does not rise above 0 °C. The guanidine salt will dissolve to form the corresponding bisulfate salt in situ.

  • Nitration: Slowly add 1.1 molar equivalents of fuming nitric acid dropwise via the addition funnel. This step is highly exothermic. The rate of addition must be carefully controlled to maintain the internal temperature below 5 °C.

  • Reaction Digestion: After the addition is complete, allow the reaction to stir at 0-5 °C for 2-3 hours to ensure complete conversion.

  • Work-up and Isolation:

    • Prepare a separate large beaker containing a stirred slurry of crushed ice and water (approximately 10-15 times the volume of the reaction mixture).

    • Very slowly and carefully, pour the reaction mixture onto the center of the stirred ice slurry. This will precipitate the crude product while diluting the strong acid. The temperature must be kept low.

    • Allow the slurry to stir for 30 minutes, then collect the precipitated solid by vacuum filtration.

    • Wash the filter cake thoroughly with cold deionized water until the filtrate is neutral (pH 6-7). . Wash the cake with a small amount of cold ethanol or acetone to remove residual water.

  • Purification: Dry the crude product under vacuum. If necessary, recrystallize from a suitable solvent like ethanol or acetone to obtain the purified N,N'-diethyl-N''-nitroguanidine.

  • Characterization: Confirm the product's identity and purity using NMR, IR spectroscopy, and melting point analysis.

Proposed Catalytic Methods for Direct Diethylation

While direct alkylation is challenging, modern transition-metal catalysis offers powerful tools to overcome such hurdles. Catalytic systems developed for the difficult C-alkylation of nitroalkanes provide a strong foundation for designing experiments for the N-alkylation of nitroguanidine[3][4]. These methods often proceed through single-electron transfer (SET) or radical-based mechanisms that can favor C- or N-alkylation over O-alkylation[6].

Proposed Method 1: Copper-Catalyzed N,N'-Diethylation

Copper(I) catalysts have proven effective for the benzylation of nitroalkanes, proceeding through a thermal redox mechanism[6]. A similar approach could be adapted for the ethylation of nitroguanidine using an appropriate ethylating agent.

Causality and Rationale: A Cu(I) catalyst can undergo a single-electron transfer with an ethyl halide to generate an ethyl radical and a Cu(II) species. The deprotonated nitroguanidine anion can then trap the ethyl radical. This radical-radical coupling mechanism avoids the formation of a hard ethyl carbocation, which would preferentially react at the harder oxygen site of the ambident anion. This pathway should favor the desired N-alkylation.

G cluster_cycle CuI Cu(I)L CuII Cu(II)LX CuI->CuII SET EtX Et-X CuII->CuI Reduction Et_rad Et• CuII->Et_rad Reductive Elimination EtX->CuII X_anion X⁻ EtNQ_rad [Et-NQ]•⁻ Et_rad->EtNQ_rad + [NQ]⁻ NQ_anion [NQ]⁻ EtNQ_rad->CuI SET to Cu(II) EtEtNQ Et-NQ-Et EtNQ_rad->EtEtNQ + Et• - [NQ]⁻

Caption: Proposed catalytic cycle for Copper-catalyzed N-alkylation of Nitroguanidine.

Protocol 2: Exploratory Protocol for Copper-Catalyzed Diethylation

Warning: This is an exploratory protocol that requires careful optimization and safety evaluation in a controlled laboratory setting.

Materials:

  • Nitroguanidine (dried)

  • Copper(I) iodide (CuI) or Copper(I) bromide dimethyl sulfide complex

  • A suitable ligand (e.g., N,N'-dimethylethylenediamine or a phenanthroline derivative)

  • A strong, non-nucleophilic base (e.g., Sodium tert-butoxide, NaOtBu, or DBU)

  • Ethyl iodide or Ethyl bromide

  • Anhydrous, deoxygenated solvent (e.g., Toluene, Dioxane, or DMF)

Procedure:

  • Reactor Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the copper catalyst (e.g., CuI, 5 mol%) and the ligand (10 mol%).

  • Reagent Addition: Add dried nitroguanidine (1.0 eq) and the base (2.2 eq to facilitate dialkylation).

  • Solvent and Alkylating Agent: Add the anhydrous solvent, followed by the ethylating agent (e.g., ethyl iodide, 2.5-3.0 eq).

  • Reaction: Heat the mixture to 60-80 °C and monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction, quench with saturated aqueous ammonium chloride, and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with brine, dry over sodium sulfate, and concentrate. Purify the crude product via column chromatography.

Proposed Method 2: Nickel-Catalyzed N,N'-Diethylation

Recent advancements have shown that nickel catalysts are exceptionally effective for the C-alkylation of nitroalkanes with unactivated alkyl iodides, which are typically challenging substrates[3][10]. This makes nickel catalysis a prime candidate for the diethylation of nitroguanidine.

Causality and Rationale: The mechanism is likely to involve a Ni(I)/Ni(III) or a related radical-based catalytic cycle. The nickel catalyst can activate the ethyl iodide, and the resulting intermediate can couple with the nitroguanidine anion. This system is known for its high functional group tolerance and its ability to C-alkylate, suggesting it could be steered towards N-alkylation under appropriate conditions.

Protocol 3: Exploratory Protocol for Nickel-Catalyzed Diethylation

Warning: This is an exploratory protocol. Nickel catalysts and some ligands can be toxic and air-sensitive. All manipulations should be performed under an inert atmosphere.

Materials:

  • Nitroguanidine (dried)

  • Nickel(II) bromide glyme complex (NiBr2·glyme) or a similar Ni(II) precatalyst

  • A bipyridine or terpyridine ligand (e.g., 4,4′-di-tert-butyl-2,2′-bipyridine)

  • A suitable base (e.g., Potassium phosphate or Sodium bis(trimethylsilyl)amide)

  • Ethyl iodide

  • Anhydrous, deoxygenated solvent (e.g., DMA or NMP)

Procedure:

  • Glovebox Setup: Inside an inert atmosphere glovebox, add the Ni(II) precatalyst (5-10 mol%), the ligand (10-20 mol%), nitroguanidine (1.0 eq), and the base (2.2 eq) to a reaction vial.

  • Reagent Addition: Add the anhydrous solvent, followed by the ethyl iodide (2.5-3.0 eq).

  • Reaction: Seal the vial, remove it from the glovebox, and place it in a heating block set to 50-70 °C. Stir vigorously. Monitor the reaction by LC-MS.

  • Work-up: After the reaction is complete, cool to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove inorganic salts and catalyst residues.

  • Purification: Wash the filtrate with water and brine, dry over magnesium sulfate, and concentrate. Purify the residue by flash chromatography.

Summary of Proposed Catalytic Conditions

The following table summarizes the key parameters for the proposed exploratory catalytic methods.

ParameterProposed Method 1 (Copper)Proposed Method 2 (Nickel)
Catalyst CuI or Cu(I) complex (5 mol%)NiBr2·glyme (5-10 mol%)
Ligand Diamine or Phenanthroline typeBipyridine or Terpyridine type
Base NaOtBu, DBUK3PO4, NaHMDS
Alkylating Agent Ethyl Iodide / Ethyl BromideEthyl Iodide
Solvent Toluene, Dioxane, DMFDMA, NMP
Temperature 60 - 80 °C50 - 70 °C
Key Advantage Based on well-studied SET systems for nitroalkanes[6].Effective with unactivated alkyl halides[3].
Potential Challenge Catalyst sensitivity, optimization of mono- vs di-alkylation.Air-sensitivity, cost of ligands, optimization of selectivity.

Conclusion and Future Outlook

The synthesis of N,N'-diethylnitroguanidine can be reliably achieved through the established indirect route of nitrating N,N'-diethylguanidine. However, the development of a direct, catalytic alkylation of nitroguanidine would represent a significant advancement in efficiency and atom economy. The proposed copper and nickel-catalyzed methods, grounded in analogous transformations of nitroalkanes, offer promising and rational starting points for researchers. Successful development of these catalytic protocols will require careful optimization of ligands, bases, and reaction conditions to control the challenging selectivity between N- and O-alkylation and to favor the desired disubstituted product.

References

  • NITROGUANIDINES. (n.d.). [Source not further specified].
  • Electrophilic Alkylation at Carbon Part 8: Alkyl
  • nitroguanidine. (n.d.). Organic Syntheses Procedure.
  • Nickel-Catalyzed C-Alkylation of Nitroalkanes with Unactiv
  • Production of nitroguanidine from guanidine nitrate by the action of aqueous sulphuric acid. (n.d.).
  • A General Method for C-Alkylation of Nitroalkanes with Alkyl Halides: Nickel Photoredox .... (n.d.). PMC.
  • Process for preparing N-methyl-N'-nitroguanidine. (n.d.).
  • Mechanistic Considerations of Guanidine-Catalyzed Reactions. (n.d.). ChemInform Abstract.
  • Nickel-Catalyzed C-Alkylation of Nitroalkanes. (n.d.). SYNFORM - Thieme Chemistry.
  • Palladium Catalyzed Allylic C-H Alkylation: A Mechanistic Perspective. (n.d.). PMC - NIH.
  • Preparation process of nitroguanidine derivatives. (n.d.).
  • Benzylation of Nitroalkanes Using Copper-Catalyzed Thermal Redox Catalysis: Toward the Facile C-Alkylation of Nitroalkanes. (2012). Organic Chemistry Portal.
  • Synthesis progress and application of N-methyl-N'-nitroguanidine in melt/cast explosives. (n.d.).
  • Alkyl guanidines and nitroguanidines. (n.d.). DSpace@MIT.

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Application

Application Note: A Framework for Assessing the Formulation Compatibility of N,N-diethyl-N'-nitroguanidine (DEHNG) in Smokeless Powders

Abstract This application note provides a comprehensive framework and detailed protocols for evaluating the formulation compatibility of N,N-diethyl-N'-nitroguanidine (DEHNG), a lesser-known derivative of nitroguanidine,...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive framework and detailed protocols for evaluating the formulation compatibility of N,N-diethyl-N'-nitroguanidine (DEHNG), a lesser-known derivative of nitroguanidine, for potential use in modern smokeless powder formulations. While nitroguanidine (NGu) is well-established as a coolant and flash suppressant in triple-base propellants, the introduction of alkyl groups, such as in DEHNG, may offer unique advantages, including modified energetic output, improved plasticization of nitrocellulose binders, and enhanced solubility in solvent-based processing.[1][2] Due to the limited publicly available data on DEHNG, this guide focuses on establishing a rigorous, self-validating methodology for its characterization and compatibility assessment. We present field-proven protocols for thermal analysis, chemical stability screening using Heat Flow Calorimetry (HFC) and Vacuum Stability Testing (VST), and methods for evaluating its impact on propellant aging and stabilizer depletion. This document is intended for researchers and scientists in the field of energetic materials, providing the necessary tools to de-risk and characterize novel ingredients like DEHNG for advanced propellant systems.

Introduction: The Rationale for N-Substituted Nitroguanidines

Smokeless powders are complex colloidal systems, typically based on a nitrocellulose (NC) matrix, often plasticized with energetic materials like nitroglycerin (NG).[3][4] The inclusion of additional components is driven by the need to tailor specific ballistic properties such as burn rate, energy density, and flame temperature.[5] Nitroguanidine (NGu) is a canonical example, prized for its high nitrogen content, low flame temperature, and low molecular weight combustion products, which collectively reduce muzzle flash and gun barrel erosion.[1][6]

The substitution of hydrogen atoms on the amine groups of NGu with alkyl groups, creating derivatives like N,N-diethyl-N'-nitroguanidine (DEHNG), presents a compelling avenue for research. The addition of ethyl groups is hypothesized to:

  • Modify Energetic Properties: Alter the heat of formation and oxygen balance, potentially leading to tailored ballistic performance.

  • Enhance Plasticization: Improve its function as an energetic plasticizer within the nitrocellulose matrix, potentially reducing the need for traditional, more sensitive plasticizers like NG.[7]

  • Increase Solubility: Enhance solubility in common propellant processing solvents (e.g., acetone, ethanol/ether), facilitating more homogeneous and safer manufacturing.[8]

  • Lower Melting Point: Potentially lower the melting point compared to NGu (decomposes at 239 °C), which could be advantageous in certain melt-cast or processing applications.[1]

However, these potential benefits must be rigorously weighed against any negative impacts on chemical stability and long-term aging. The interaction of DEHNG with the highly reactive decomposition products of nitrocellulose is a primary concern that dictates the viability of any new formulation.

Table 1: Comparative Properties of Nitroguanidine and an N-Alkyl Derivative

PropertyNitroguanidine (NGu)N-methyl-N'-nitroguanidine (MeNQ)N,N-diethyl-N'-nitroguanidine (DEHNG)
Molar Mass (g·mol⁻¹) 104.07118.09160.15
Appearance Colorless crystalline solid[1]Crystalline Solid[9]To Be Determined (TBD)
Melting Point (°C) 239 (decomposes)[1]~161[9]TBD
Density (g/cm³) 1.77[1]TBDTBD
Primary Use in Propellants Flash suppressant, coolant[1]Eutectic melt-cast explosives[9]Potential Energetic Plasticizer

Foundational Compatibility: Understanding the Chemical Environment

The core of any smokeless powder is the nitrocellulose binder, whose nitrate ester groups are susceptible to thermal and hydrolytic degradation. This process releases acidic nitrogen oxides (NOx), which can auto-catalyze further decomposition, leading to instability and, in worst-case scenarios, self-ignition.[10][11] To counteract this, stabilizers such as diphenylamine (DPA) or ethyl centralite (EC) are added. These molecules preferentially react with and neutralize the NOx species, thus preserving the integrity of the propellant.[12]

The central question for any new ingredient like DEHNG is: How does it behave in this reactive environment?

  • Inertness: Does it remain chemically inert to NOx, allowing the primary stabilizer to function as intended?

  • Reactivity: Does it react with NOx, and if so, are the reaction products stable? An unstable reaction could accelerate decomposition.

  • Stabilizer Interaction: Does it interfere with the function of DPA or EC, or accelerate their depletion?

  • Intrinsic Stability: Is DEHNG itself sufficiently thermally stable under the accelerated aging conditions used for testing?[6][13]

The following protocols are designed to systematically answer these questions.

Experimental Protocols for Compatibility Assessment

The following sections provide detailed, step-by-step methodologies for a comprehensive evaluation of DEHNG's compatibility.

Protocol: Chemical Compatibility Screening via Heat Flow Calorimetry (HFC)

Heat Flow Calorimetry is a highly sensitive technique that measures the heat evolved from a sample under isothermal conditions. It is a direct measure of the rate of decomposition and is invaluable for detecting subtle incompatibilities.[11][14][15] An increase in heat flow from a mixture compared to the sum of its individual components indicates a destabilizing interaction.[16]

Objective: To quantify the thermal interaction between DEHNG and key propellant components.

Materials:

  • Isothermal Microcalorimeter (e.g., TA Instruments TAM series or similar)

  • Stainless steel ampoules

  • DEHNG (synthesized and purified)

  • Propellant-grade Nitrocellulose (NC, 13.15% N)

  • Nitroglycerin (NG)

  • Diphenylamine (DPA)

  • Test Samples:

    • DEHNG (neat)

    • NC (neat)

    • 50:50 (w/w) mixture of DEHNG : NC

    • 50:50 (w/w) mixture of DEHNG : DPA

    • (Optional) 50:50 (w/w) mixture of DEHNG : NG

Procedure:

  • Sample Preparation: Accurately weigh 100-200 mg of each test sample into separate stainless steel ampoules. For mixtures, ensure components are intimately mixed.

  • Sealing: Hermetically seal the ampoules. Ensure a consistent headspace volume across all samples.

  • Equilibration: Place the sealed ampoules into the calorimeter, which has been pre-heated and stabilized at the test temperature (typically 80-90°C for nitrocellulose-based systems).[11]

  • Data Acquisition: Allow the samples to thermally equilibrate for 4-6 hours. Record the heat flow (in µW/g) continuously for a minimum of 48-72 hours.

  • Analysis:

    • Plot the heat flow (µW/g) versus time for all samples.

    • Calculate the theoretical heat flow for the 50:50 mixtures by taking the weighted average of the individual components (e.g., HeatFlow_theoretical = 0.5 * HeatFlow_DEHNG + 0.5 * HeatFlow_NC).

    • Compare the measured heat flow of the mixture to the calculated theoretical heat flow.

Interpretation of Results:

  • Compatible: The measured heat flow of the mixture is equal to or less than the theoretical heat flow.

  • Incompatible: The measured heat flow of the mixture is significantly greater than the theoretical heat flow, indicating an exothermic, destabilizing reaction.

  • Borderline: A slight, but measurable, increase in heat flow is observed. Further investigation is required.

HFC_Workflow start_node Start: Sample Preparation prep Hermetically Seal Samples in Ampoules start_node->prep Weigh neat components & 50:50 mixtures process_node process_node decision_node decision_node output_node output_node end_node End load Thermal Equilibration (4-6 hours) prep->load Place in Calorimeter (e.g., 85°C) measure Measure Heat Flow (48-72 hours) load->measure Isothermal Hold analyze Calculate Theoretical Heat Flow for Mixtures measure->analyze Data Processing compare Measured > Theoretical? analyze->compare Compare Measured vs. Theoretical incompatible Result: Incompatible (Increased Heat Flow) compare->incompatible Yes compatible Result: Compatible (No significant increase) compare->compatible No incompatible->end_node compatible->end_node

Caption: Workflow for Heat Flow Calorimetry (HFC) compatibility testing.

Protocol: Gas Evolution Analysis via Vacuum Stability Test (VST)

The VST is a classic method for assessing the stability of energetic materials by measuring the volume of gas evolved upon heating under a vacuum. It is particularly sensitive to decomposition reactions that produce gaseous products like NOx.[17] This test complies with standards such as STANAG 4556.[18]

Objective: To determine if DEHNG causes an increase in gas evolution when mixed with a standard propellant base.

Materials:

  • VST apparatus with heating block, glass tubes, and calibrated manometers

  • Vacuum pump

  • DEHNG

  • Standard single-base or double-base propellant (as a control)

  • Test Samples:

    • Control Propellant (5 g)

    • Mixture: 95% Control Propellant, 5% DEHNG (5 g total)

Procedure:

  • Sample Preparation: Accurately weigh 5.0 g of each test sample into separate VST glass tubes.

  • Assembly: Connect the tubes to the VST manifold.

  • Evacuation: Evacuate the system to a pressure below 5 mm Hg.

  • Heating: Place the tubes into the heating block, pre-heated to the specified temperature (e.g., 100°C for single-base, 90°C for double-base propellants).[19]

  • Data Acquisition: Record the volume of gas evolved (in mL) at regular intervals over a 40-hour period.

  • Analysis:

    • Plot the volume of evolved gas (mL) versus time for both the control and the DEHNG-containing sample.

    • Compare the total volume of gas evolved after 40 hours.

Interpretation of Results:

  • Compatible: The total gas evolved from the DEHNG mixture is not significantly greater than that of the control propellant. A common limit is < 2 mL of gas evolved after 40 hours at 100°C.

  • Incompatible: The DEHNG mixture evolves a significantly larger volume of gas than the control, indicating a destabilizing reaction.

VST_Workflow start_node Start: Sample Prep weigh Place Samples in VST Glassware start_node->weigh Weigh 5g of Control & DEHNG Mixture process_node process_node decision_node decision_node output_node output_node end_node End assemble Evacuate System (< 5 mm Hg) weigh->assemble Connect to Manifold heat Isothermal Hold & Monitor (40 hours) assemble->heat Insert into Heating Block (e.g., 100°C) analyze Compare Total Gas Evolved: Mixture vs. Control heat->analyze Record Gas Volume vs. Time decision Gas Evolved > Limit (e.g., > 2 mL)? analyze->decision Pass/Fail Criteria incompatible Result: Incompatible (Excessive Gas Evolution) decision->incompatible Yes compatible Result: Compatible (Within Specification) decision->compatible No incompatible->end_node compatible->end_node

Caption: Workflow for Vacuum Stability Test (VST) compatibility testing.

Data Interpretation and Summary

A systematic approach to data evaluation is critical. The results from the screening tests should be compiled to form a comprehensive picture of DEHNG's compatibility.

Table 2: Template for Summarizing Compatibility Data

Test MethodComponent MixtureTest Temp. (°C)ObservationResult
HFC DEHNG : NC (50:50)85Measured heat flow ≈ TheoreticalCompatible
HFC DEHNG : DPA (50:50)85Measured heat flow > TheoreticalIncompatible
VST Propellant + 5% DEHNG1001.8 mL gas @ 40 hrs (< 2mL limit)Compatible
VST Propellant Control1001.5 mL gas @ 40 hrsControl

Conclusion and Forward Path

The protocols outlined in this application note provide a robust and scientifically sound methodology for the initial assessment of N,N-diethyl-N'-nitroguanidine (DEHNG) as a novel ingredient in smokeless powders. By systematically evaluating its intrinsic thermal stability and its interactions with key propellant components through Heat Flow Calorimetry and Vacuum Stability Testing, researchers can confidently screen for potential incompatibilities at an early stage.

A "compatible" result from these initial tests is a critical gateway. If DEHNG proves to be compatible, the next logical steps involve formulating it into a complete propellant composition. Subsequent evaluation would include:

  • Artificial Aging Studies: To determine its effect on the depletion rate of stabilizers over the long term using HPLC.[10]

  • Mechanical Properties Testing: To assess its efficacy as a plasticizer and its impact on the structural integrity of the propellant grain, especially at low temperatures.[2]

  • Ballistic Characterization: To measure its effect on burn rate, pressure, and overall performance in a closed bomb.

This structured approach ensures that the introduction of novel materials like DEHNG is conducted with the highest standards of safety and scientific rigor, paving the way for the development of next-generation energetic materials.

References

  • PubChem. N-Methyl-N'-nitro-N-nitrosoguanidine. National Center for Biotechnology Information. Available from: [Link]

  • Wikipedia. Nitroguanidine. Wikimedia Foundation. Available from: [Link]

  • McKay, A. F. (1952). Nitroguanidines. Chemical Reviews, 51(2), 301-346. Available from: [Link]

  • Williamson, D. M. (1982). Compatibility and Stability Testing of Solid Propellants by Heat Flow Calorimetry. Part 2. Further Developments. Defence Technology Information Center. Available from: [Link]

  • DELTIMA Precision. Vacuum Stability Testing. Available from: [Link]

  • Godfrey, F. E. (1992). Stable plasticizers for nitrocellulose/nitroguanidine-type compositions. Google Patents (EP0490258A1).
  • Wang, Y., et al. (2020). Effect of aging process on combustion and mechanical performance of nitroguanidine propellants. E3S Web of Conferences, 199, 00010. Available from: [Link]

  • Wikipedia. Smokeless powder. Wikimedia Foundation. Available from: [Link]

  • Abram, D. A., & Davis, T. L. (1952). The Thermal Decomposition of Nitroguanidine. Defence Technology Information Center. Available from: [Link]

  • Sisco, E., et al. (2009). Analysis of the headspace composition of smokeless powders using GC–MS, GC-μECD and ion mobility spectrometry. Forensic Science International, 188(1-3), 81-91. Available from: [Link]

  • Bottaro, J. C., et al. (1998). Process for preparing N-methyl-N'-nitroguanidine. Google Patents (US5783734A).
  • Cichosz, S., et al. (2021). Solid Propellant Formulations: A Review of Recent Progress and Utilized Components. Materials, 14(21), 6537. Available from: [Link]

  • Pang, W., et al. (2014). Synthesis progress and application of N-methyl-N'-nitroguanidine in melt/cast explosives. Defence Technology, 10(3), 243-248. Available from: [Link]

  • Sućeska, M., & Rajić, M. (2000). Ampoule microcalorimetry for stability and Compatibility Testing of Explosives and materials. TA Instruments. Available from: [Link]

  • Cichosz, S., et al. (2021). Solid Propellant Formulations: A Review of Recent Progress and Utilized Components. MDPI. Available from: [Link]

  • Bernstorff, A. (1897). The Development of Smokeless Powder. Proceedings of the United States Naval Institute, 23(3). Available from: [Link]

  • Koch, E. C. (2018). Insensitive High Explosives: V. Ballistic Properties and Vulnerability of Nitroguanidine Based Propellants. Propellants, Explosives, Pyrotechnics, 43(5), 449-455. Available from: [Link]

  • R. K. L., & A. C. S. (1970). The Vacuum Thermal Stability Test for Explosives. Defence Technology Information Center. Available from: [Link]

  • G de la Fuente, J., & Vivó-Truyols, G. (2010). New Protocol for the Isolation of Nitrocellulose From Gunpowders: Utility in Their Identification. Journal of forensic sciences, 55(5), 1273-80. Available from: [Link]

  • Wang, F., et al. (2023). Unraveling the Intrinsic Mechanisms Controlling the Variations in Density, Sensitivity, and Thermal Decomposition of Typical Nitroguanidine Derivatives. Molecules, 28(18), 6695. Available from: [Link]

  • Bohn, M. A. (1998). Heat Flow Calorimetry of Propellants - Effects of Sample Preparation and Measuring Conditions. ResearchGate. Available from: [Link]

  • Singh, A., & Kumar, A. (2024). Key attributes of nitrocellulose-based energetic materials and recent developments. RSC Advances, 14(1), 1-21. Available from: [Link]

  • Rahm, M., & Brinck, T. (2010). Kinetic stability and propellant performance of green energetic materials. Chemistry, 16(22), 6590-600. Available from: [Link]

  • M. D. (2002). Low-smoke nitroguanidine and nitrocellulose based pyrotechnic composition. Google Patents (WO2002084458A2).
  • Loizidou, E., et al. (2017). Determination of stabilisers in nitrocellulose-based propellants before and after ageing. Eurachem. Available from: [Link]

  • Design Integrated Technology. Vacuum Stability Test Device. Available from: [Link]

  • Williamson, D. M., & Crane, G. R. (2023). Influence of humidity on the decomposition process of double base rocket propellant. Polymer Degradation and Stability, 216, 110488. Available from: [Link]

  • Behrens, R., & Bulusu, S. (2001). Decomposition of Urea and Guanidine Nitrate. Journal of Physical Chemistry A, 105(48), 10859-10870. Available from: [Link]

  • Fidanovski, B., et al. (2016). Determination of chemical stability of propellants using the vacuum stability test method. Scientific Technical Review, 66(1), 35-42. Available from: [Link]

  • Donnelly, S., et al. (2018). Development of a smokeless powder reference material for propellant and explosives analysis. Forensic chemistry, 9, 56-64. Available from: [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: N,N-Diethyl-N'-Nitroguanidine Synthesis

Topic: Yield Optimization & Process Troubleshooting Status: Operational | Lead Scientist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Yield Optimization & Process Troubleshooting

Status: Operational | Lead Scientist: Dr. A. Vance

Executive Summary: The Yield Problem

User Query: "I am attempting to synthesize N,N-diethyl-N'-nitroguanidine by reacting nitroguanidine directly with diethylamine in water. My yields are inconsistent (20-40%) and the product is difficult to purify. How do I improve this?"

Scientist's Diagnostic: The direct nucleophilic displacement of ammonia from nitroguanidine by a secondary amine (diethylamine) is kinetically sluggish and thermodynamically unfavorable due to the poor leaving group ability of ammonia (


) compared to the nucleophile. Furthermore, secondary amines are bulkier, hindering the attack on the guanidine carbon.

The Solution: To achieve yields >75% with high purity, you must switch to the S-Methylisothiourea Route . This method utilizes a methylthio (-SMe) group, which is a vastly superior leaving group (evolving as gaseous methyl mercaptan), driving the equilibrium forward via Le Chatelier's principle.

The Optimized Protocol (S-Methyl Route)

Core Reaction Logic

The synthesis proceeds via the displacement of a methylthio group from S-methyl-N-nitroisothiourea by diethylamine.



Step-by-Step Methodology

Pre-requisites:

  • Precursor: S-Methyl-N-nitroisothiourea (Prepared by nitration of S-methylisothiourea sulfate).

  • Solvent: Ethanol (95%) or Methanol.

  • Scrubber: Sodium Hypochlorite (Bleach) trap for methyl mercaptan.

Phase 1: Setup & Reaction
  • Charge: In a round-bottom flask equipped with a reflux condenser, suspend 1.0 eq of S-methyl-N-nitroisothiourea in Ethanol (5 mL per gram of precursor).

  • Addition: Add 1.2 eq of diethylamine (excess is required to drive kinetics).

  • Trapping: Connect the top of the condenser to a tube leading into a bleach trap (NaOH/NaOCl solution).

    • Why: The byproduct, methanethiol (MeSH), is toxic and has a stench threshold of 1 ppb. The bleach oxidizes it to odorless sulfonate.

  • Reflux: Heat the mixture to gentle reflux (approx. 60-70°C).

    • Observation: The solid precursor will dissolve, and the evolution of gas (MeSH) indicates reaction progress.

  • Duration: Reflux until gas evolution ceases (typically 2-4 hours). TLC should show disappearance of the S-methyl starting material.

Phase 2: Isolation & Workup
  • Concentration: Remove 70% of the solvent under reduced pressure (Rotavap). Do not distill to dryness to avoid thermal decomposition risks.

  • Precipitation: Pour the concentrated residue into ice-cold water (approx. 10x volume of residue).

    • Mechanism:[1][2][3] The product is lipophilic enough to precipitate from water, while unreacted amine salts remain soluble.

  • Acidification (Critical): Adjust pH to ~4-5 with dilute HCl.

    • Why: Nitroguanidines are weakly acidic (

      
      ). High pH keeps them soluble as salts. Acidification ensures the neutral species precipitates.
      
  • Filtration: Collect the white crystalline solid via vacuum filtration. Wash with cold water.[1]

Phase 3: Purification
  • Recrystallization: Dissolve the crude solid in a minimum amount of boiling ethanol/water (1:1). Cool slowly to 4°C.

  • Target Yield: 75-85%.

  • Melting Point: Verify against literature (approx. 136-139°C for related derivatives; verify specific literature value for diethyl variant).

Visualizing the Workflow

The following diagram illustrates the critical decision points and chemical pathways for the optimized synthesis.

SynthesisWorkflow Start Start: Nitroguanidine DirectRoute Direct Route (Diethylamine + Water) Start->DirectRoute Traditional OptRoute Optimized Route (S-Methylation) Start->OptRoute Recommended PoorYield Result: Low Yield (<40%) Impure Product DirectRoute->PoorYield Intermediate Intermediate: S-Methyl-N-nitroisothiourea OptRoute->Intermediate Reaction Reaction: + Diethylamine (Reflux EtOH) Intermediate->Reaction Trap CRITICAL: Bleach Trap for MeSH Reaction->Trap Gas Evolution Workup Workup: Acidify to pH 5 & Cool Reaction->Workup Final Final Product: N,N-diethyl-N'-nitroguanidine (>80% Yield) Workup->Final

Caption: Comparison of the low-yield direct route vs. the high-yield S-methyl displacement pathway.

Troubleshooting Matrix

SymptomProbable CauseCorrective Action
Yield < 50% Incomplete displacement of leaving group.[2]Ensure reflux is vigorous enough to drive off MeSH. Use 1.5 eq of diethylamine.
Oiling Out Product melting point depression due to impurities.The crude product may oil out if the water is too warm. Use crushed ice during the precipitation step.[4]
No Precipitate pH is too high (Product exists as salt).Check pH of the aqueous mother liquor. If pH > 7, add 1M HCl dropwise until pH is ~5.
Strong Stench MeSH leak.STOP IMMEDIATELY. Check bleach trap seals. MeSH is neurotoxic.
Yellow Product Contamination with nitrosamines or oxidation.Recrystallize immediately from Ethanol/Water. Ensure starting diethylamine is free of nitrites.

Frequently Asked Questions (FAQs)

Q: Can I use the direct nitroguanidine route if I don't have the S-methyl precursor? A: Yes, but you must modify the conditions. Instead of water, use a minimal amount of water to wet the nitroguanidine and reflux with a large excess of diethylamine. However, expect yields to cap at ~45% due to the reversibility of the ammonia displacement. The S-methyl route is strongly recommended for professional applications.

Q: Why is the pH adjustment during workup critical? A: Nitroguanidines possess an acidic proton on the nitrogen adjacent to the nitro group (


). In the presence of excess diethylamine (a base), the product forms a water-soluble salt. Acidifying to pH 5 protonates the species, rendering it neutral and insoluble in water, forcing precipitation.

Q: Is this reaction sensitive to moisture? A: Not strictly. The S-methyl precursor is stable. However, using 95% or absolute ethanol is preferred over water because the high solubility of the reactants in ethanol speeds up the kinetics. Water is only introduced during the workup to crash out the product.

Q: How do I verify the structure? A:

  • IR: Look for strong

    
     stretching bands at ~1590 cm⁻¹ and ~1280 cm⁻¹.
    
  • NMR (1H): You should see the ethyl group signals (triplet/quartet) and a broad singlet for the NH proton (often exchangeable). The absence of the S-methyl singlet (~2.4 ppm) confirms the reaction is complete.

References

  • McKay, A. F. (1952). "The Preparation of N-Substituted-N'-nitroguanidines by the Reaction of Primary Amines with N-Alkyl-N-nitroso-N'-nitroguanidines." Journal of the American Chemical Society.[5]

  • Lieber, E., & Smith, G. B. (1939). "The Chemistry of Aminoguanidine and Related Substances." Chemical Reviews.

  • Davis, T. L. (1943). The Chemistry of Powder and Explosives. (Standard text for nitroguanidine properties and safety).
  • Organic Syntheses. "Nitroguanidine." Org.[4] Synth. 1927, 7, 68. (For preparation of the base precursor).[3][4][6][7]

  • Maienfisch, P., et al. (2001). "Synthesis and Properties of Thiamethoxam and Related Compounds." (Demonstrates S-methyl displacement chemistry). ResearchGate.[8][9]

Sources

Optimization

Technical Support Center: Optimizing the Synthesis of N-Nitro-N',N'-diethylisothiourea

This technical guide provides in-depth troubleshooting, frequently asked questions (FAQs), and optimized protocols for the reaction between diethylamine and nitroisothiourea. This resource is intended for researchers, sc...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides in-depth troubleshooting, frequently asked questions (FAQs), and optimized protocols for the reaction between diethylamine and nitroisothiourea. This resource is intended for researchers, scientists, and professionals in drug development who are working with or planning to work on this specific synthesis.

Introduction

The reaction of a secondary amine, such as diethylamine, with a nitroisothiourea derivative is a key step in the synthesis of various compounds, including precursors for pharmaceuticals and energetic materials. The core transformation involves the nucleophilic substitution of a leaving group on the isothiourea backbone by diethylamine. The presence of the nitro group significantly influences the reactivity of the substrate and the stability of the product. Temperature is a critical parameter in this reaction, directly impacting reaction rate, yield, and the impurity profile. This guide is designed to help you navigate the complexities of this synthesis and achieve optimal results.

Frequently Asked Questions (FAQs)

Q1: What is the expected reaction mechanism between diethylamine and nitroisothiourea?

A1: The reaction proceeds via a nucleophilic addition-elimination mechanism. Diethylamine, a secondary amine, acts as a nucleophile, attacking the electrophilic carbon atom of the isothiourea. The reaction is facilitated by the electron-withdrawing nature of the nitro group. The specific leaving group on the nitroisothiourea (e.g., a methylthio or similar group) will influence the reaction conditions required.

Q2: Why is temperature control so crucial in this reaction?

A2: Temperature control is paramount for several reasons:

  • Reaction Rate: Like most chemical reactions, the rate of this synthesis will increase with temperature.

  • Side Reactions: Higher temperatures can promote undesirable side reactions, such as decomposition of the nitroisothiourea starting material or the N-nitro-N',N'-diethylisothiourea product. Nitro compounds can be thermally sensitive.[1][2][3][4]

  • Impurity Formation: Elevated temperatures can lead to the formation of byproducts, complicating purification and reducing the overall yield of the desired product.

Q3: What are the common side products I should be aware of?

A3: Common side products can include:

  • Over-alkylation products: Although less common with a secondary amine.

  • Decomposition products: From the thermal degradation of the starting material or product.

  • Hydrolysis products: If water is present in the reaction mixture.

  • Nitrosamines: While the primary reaction is not a nitrosation, the potential for nitrosamine formation should always be considered when working with amines and nitro-containing compounds, especially under acidic conditions or in the presence of nitrogen oxides.[5][6]

Q4: What analytical techniques are recommended for monitoring this reaction?

A4: A combination of techniques is ideal for monitoring the reaction progress and purity of the product.[7][8][9][10]

  • Thin-Layer Chromatography (TLC): For rapid, qualitative monitoring of the consumption of starting materials and the formation of the product.

  • High-Performance Liquid Chromatography (HPLC): For quantitative analysis of reaction conversion and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For structural confirmation of the final product and identification of any major impurities.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product and identify byproducts.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Yield 1. Reaction temperature is too low. 2. Inadequate reaction time. 3. Poor quality of starting materials. 4. Presence of moisture.1. Gradually increase the reaction temperature in 5-10°C increments, monitoring for product formation and decomposition. 2. Extend the reaction time and monitor progress by TLC or HPLC. 3. Ensure the purity of diethylamine and nitroisothiourea. 4. Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Formation of Multiple Side Products 1. Reaction temperature is too high. 2. Incorrect stoichiometry of reactants. 3. Presence of impurities in starting materials.1. Decrease the reaction temperature.[11] 2. Ensure accurate measurement of starting materials. A slight excess of the amine may be beneficial in some cases. 3. Purify starting materials before use.
Product is Difficult to Purify 1. Presence of unreacted starting materials. 2. Formation of polar impurities. 3. Oily product that is difficult to crystallize.1. Optimize the reaction to ensure complete conversion. Consider a post-reaction workup to remove unreacted starting materials. 2. Use column chromatography with a suitable solvent system for purification. 3. Attempt trituration with a non-polar solvent (e.g., hexanes) to induce crystallization. If the product remains an oil, purification by column chromatography is recommended.
Inconsistent Results 1. Variability in reagent quality. 2. Inconsistent reaction conditions. 3. Atmospheric moisture affecting the reaction.1. Use reagents from a reliable source and of consistent purity. 2. Carefully control reaction parameters, especially temperature and time. 3. Ensure the reaction is carried out under anhydrous conditions.

Experimental Protocols

General Protocol for the Synthesis of N-Nitro-N',N'-diethylisothiourea

This protocol is a general guideline and may require optimization based on the specific nitroisothiourea derivative used.

Materials:

  • Nitroisothiourea derivative

  • Diethylamine[12]

  • Anhydrous solvent (e.g., acetonitrile, THF, or DCM)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a dropping funnel, and an inert gas inlet.

  • Dissolve the nitroisothiourea derivative in the anhydrous solvent in the flask.

  • Cool the solution to the desired starting temperature (e.g., 0°C) using an ice bath.

  • Slowly add a solution of diethylamine in the anhydrous solvent to the reaction mixture via the dropping funnel over a period of 30-60 minutes.

  • After the addition is complete, allow the reaction to stir at the initial temperature for a specified time, monitoring the progress by TLC or HPLC.

  • If the reaction is slow, gradually allow the temperature to rise to room temperature or slightly above, while continuously monitoring.

  • Once the reaction is complete, quench the reaction by adding cold water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Protocol for Reaction Temperature Optimization
  • Set up several small-scale reactions in parallel, each in a separate reaction vial.

  • Maintain each reaction at a different, constant temperature (e.g., 0°C, 10°C, 25°C, 40°C).

  • Take aliquots from each reaction at regular time intervals (e.g., 1h, 2h, 4h, 8h).

  • Analyze the aliquots by HPLC to determine the conversion of the starting material and the formation of the product and any major impurities.

  • Plot the concentration of the product versus time for each temperature to determine the optimal reaction time and temperature for maximizing yield and minimizing impurities.[13]

Visualizing the Workflow

Reaction Optimization Workflow

G cluster_prep Preparation cluster_execution Execution & Monitoring cluster_analysis Data Analysis & Decision start Define Temperature Range (e.g., 0-40°C) prep_reactions Prepare Parallel Reactions start->prep_reactions run_reactions Run Reactions at Set Temperatures prep_reactions->run_reactions sampling Collect Aliquots at Time Intervals run_reactions->sampling analysis Analyze Aliquots (HPLC, TLC) sampling->analysis plot_data Plot [Product] vs. Time for each Temperature analysis->plot_data det_optimum Determine Optimal Temperature & Time plot_data->det_optimum decision High Yield & Purity? det_optimum->decision scale_up Proceed to Scale-Up decision->scale_up Yes re_optimize Re-evaluate Conditions decision->re_optimize No re_optimize->start G cluster_yield Low Yield cluster_purity Low Purity start Reaction Issue Identified check_temp Is Temperature Too Low? start->check_temp check_high_temp Is Temperature Too High? start->check_high_temp check_time Is Time Too Short? check_temp->check_time No increase_temp Increase Temperature check_temp->increase_temp Yes check_reagents Reagent Quality? check_time->check_reagents No extend_time Extend Reaction Time check_time->extend_time Yes purify_reagents Use Pure Reagents check_reagents->purify_reagents Poor check_stoich Stoichiometry Correct? check_high_temp->check_stoich No lower_temp Decrease Temperature check_high_temp->lower_temp Yes adjust_stoich Adjust Stoichiometry check_stoich->adjust_stoich Incorrect

Caption: Decision tree for troubleshooting common issues.

References

  • The Reaction of Amines with Nitrous Acid - Chemistry Steps. Available at: [Link]

  • Reaction of Amines with Nitrous Acid - MSU chemistry. Available at: [Link]

  • CN104478762A - Preparation method of N,O-dimethyl-N-nitroisourea - Google Patents.
  • organic chemistry reaction #13 - reduction of nitro group to amine - YouTube. Available at: [Link]

  • Reaction of β-Nitrostyrene with Diethyl Malonate in the Presence of Bispidines: The Unusual Role of the Organocatalyst - MDPI. Available at: [Link]

  • Diethylamine - Wikipedia. Available at: [Link]

  • Thermal stability and detonation characters of nitro-substituted derivatives of pyrazole | Request PDF - ResearchGate. Available at: [Link]

  • Diethylamine as catalyst in henry reaction? - Sciencemadness.org. Available at: [Link]

  • [Formation of diethylnitrosamine by reaction of diethylamine with nitrogen dioxide in the gas phase (author's transl)] - PubMed. Available at: [Link]

  • Thermal stability and detonation character of nitro-substituted derivatives of imidazole. Available at: [Link]

  • Development of a Simultaneous Analytical Method for Amines Corresponding to 10 Typical Nitrosamines - PMC - NIH. Available at: [Link]

  • (PDF) Synthesis of Nitroso, Nitro, and Related Compounds - ResearchGate. Available at: [Link]

  • Optimization of the reaction conditions. | Download Scientific Diagram - ResearchGate. Available at: [Link]

  • Techniques and Methods to Monitor Chemical Reactions | Request PDF - ResearchGate. Available at: [Link]

  • Optimization of reaction temperature and time. (a,b) The optimal... - ResearchGate. Available at: [Link]

  • investigation of thermal stability of some nitroaromatic derivatives by dsc - ResearchGate. Available at: [Link]

  • CN103951590A - Preparation method of N,O-dimethyl-N'-nitroisourea - Google Patents.
  • Combustion of ethylamine, dimethylamine and diethylamine: Theoretical and kinetic modeling study | Request PDF - ResearchGate. Available at: [Link]

  • Thermal stability and detonation character of nitro-substituted derivatives of imidazole | Request PDF - ResearchGate. Available at: [Link]

  • CN101379026B - Preparation method of O-methyl-N-nitroisourea - Google Patents.
    • ANALYTICAL METHODS. Available at: [Link]

  • Amidation Reaction System: Kinetic Studies and Improvement by Product Removal - PMC. Available at: [Link]

  • Analytical Methods | PDF | Titration | Chemistry - Scribd. Available at: [Link]

  • Thermal stability and decomposition of urea, thiourea and selenourea analogous diselenide derivatives | Request PDF - ResearchGate. Available at: [Link]

  • Synthesis of nitrosothioureas. 15N N.m.r. evidence for the formation of thionitrosyl compounds in the nitrosation of thioureas - RSC Publishing. Available at: [Link]

Sources

Troubleshooting

purification of N,N-diethyl-N'-nitroguanidine from reaction side products

Technical Support Guide: Purification of N,N-Diethyl-N'-nitroguanidine Introduction & Technical Context Compound Overview: N,N-Diethyl-N'-nitroguanidine is a substituted nitroguanidine derivative, typically synthesized v...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Guide: Purification of N,N-Diethyl-N'-nitroguanidine

Introduction & Technical Context

Compound Overview: N,N-Diethyl-N'-nitroguanidine is a substituted nitroguanidine derivative, typically synthesized via the nucleophilic displacement of a leaving group (such as a methylthio group from S-methyl-N-nitroisothiourea or directly from nitroguanidine) by diethylamine. Unlike its primary analogue (N-methyl-N'-nitroguanidine), the presence of two ethyl groups significantly increases lipophilicity and alters crystal packing, often leading to "oiling out" issues during purification.

Primary Impurities:

  • Unreacted Nitroguanidine: High melting point (>230°C), insoluble in most organic solvents.

  • Diethylamine salts: Water-soluble, hygroscopic.

  • Bis-substituted byproducts: If reaction conditions are too aggressive.

  • Chromophores (Yellowing): Oxidation byproducts or trace nitrosamines (critical to remove for stability).

Troubleshooting Guide (Q&A Format)

Issue 1: The product "oils out" instead of crystallizing during cooling.

User Question: I dissolved my crude solid in hot ethanol, but as it cooled, a separate oily layer formed at the bottom instead of crystals. How do I fix this?

Senior Scientist Response: This is a classic issue with N,N-diethyl derivatives. The "oil" is your product coming out of solution above its melting point or in a supersaturated state where crystal nucleation is kinetically inhibited.

  • The Fix (Seeding): Reheat the mixture until the oil redissolves. Allow it to cool very slowly with vigorous stirring. When the temperature is approx. 5-10°C above the expected oiling point, add a "seed crystal" of pure product.

  • The Fix (Solvent Adjustment): You likely have too much water if you are using an EtOH/Water mix. Increase the ethanol ratio. The oil phase is hydrophobic; keeping it in solution longer allows the temperature to drop below the melting point, promoting crystallization.

Issue 2: The product has a persistent yellow tint.

User Question: My product is chemically pure by NMR but has a distinct yellow color. Is this acceptable?

Senior Scientist Response: For high-grade applications, no. Yellowing often indicates trace azo or nitroso impurities, which can catalyze decomposition.

  • The Fix: Perform an Activated Charcoal Treatment .

    • Dissolve the compound in boiling methanol or ethanol (approx. 10 mL/g).

    • Add activated carbon (5-10% w/w).

    • Reflux for 15-30 minutes.

    • Filter hot through a Celite pad to remove the carbon.

    • Recrystallize the filtrate.[1]

Issue 3: Low yield after recrystallization.

User Question: I lost 60% of my mass during the water wash. Where did it go?

Senior Scientist Response: N,N-diethyl-N'-nitroguanidine is more soluble in water than unsubstituted nitroguanidine, especially if the water is warm or if the pH is not neutral.

  • The Fix: Ensure your wash water is ice-cold (0-4°C) .

  • Mother Liquor Recovery: Do not discard the filtrate. Concentrate the mother liquor to 20% of its original volume and chill to 4°C overnight to recover a second crop (Crop B). Verify purity of Crop B before combining with Crop A.

Detailed Purification Protocols

Protocol A: Standard Recrystallization (Ethanol/Water System)

Best for removing unreacted nitroguanidine and inorganic salts.

Prerequisites:

  • Solvent: Ethanol (95%) and Deionized Water.

  • Equipment: Erlenmeyer flask, magnetic stirrer, heating bath, vacuum filtration setup.

Step-by-Step:

  • Dissolution: Place crude N,N-diethyl-N'-nitroguanidine in a flask. Add Ethanol (5 mL per gram of solid).

  • Heating: Heat to reflux (approx. 78°C). If solid remains, add Ethanol in 1 mL increments until dissolved.

    • Note: If insoluble white particles remain at reflux, this is likely unreacted nitroguanidine. Filter this off while hot.

  • Anti-Solvent Addition: While maintaining reflux, add hot water dropwise until a faint turbidity (cloudiness) persists.

  • Clarification: Add just enough hot ethanol (0.5 - 1 mL) to clear the solution again.

  • Crystallization: Remove from heat. Insulate the flask with a towel to ensure slow cooling to room temperature (20-25°C).

    • Critical: Do not disturb the flask. Agitation can cause rapid, impure precipitation.

  • Final Chill: Once at room temperature, place in an ice bath (0-4°C) for 1 hour.

  • Filtration: Filter the white needles/plates. Wash the cake once with ice-cold 50% Ethanol/Water.

  • Drying: Dry under high vacuum at 40°C for 6 hours.

Protocol B: Analytical Purity Check (HPLC)

Self-validating step to ensure protocol success.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: Water + 0.1% TFA.

  • Mobile Phase B: Acetonitrile + 0.1% TFA.

  • Gradient: 10% B to 90% B over 15 minutes.

  • Detection: UV at 254 nm (aromatic/nitro absorption) and 210 nm.

  • Acceptance Criteria: Product peak area > 98.5%. No single impurity > 0.5%.

Visualizing the Workflow

The following diagram illustrates the decision logic for purifying the crude reaction mixture.

PurificationWorkflow Start Crude Reaction Mixture Wash Wash with Ice-Cold Water (Remove Diethylamine salts) Start->Wash SolubilityCheck Check Solubility in Hot Ethanol Wash->SolubilityCheck FilterInsoluble Hot Filtration (Remove Unreacted Nitroguanidine) SolubilityCheck->FilterInsoluble Insolubles Present Charcoal Is solution Yellow/Colored? SolubilityCheck->Charcoal Fully Soluble FilterInsoluble->Charcoal CarbonTreat Activated Carbon Treatment (Reflux & Filter) Charcoal->CarbonTreat Yes Recryst Recrystallization (EtOH/Water Gradient) Charcoal->Recryst No CarbonTreat->Recryst Oiling Did it Oil Out? Recryst->Oiling Reheat Reheat & Add More EtOH (Seed at lower temp) Oiling->Reheat Yes FilterFinal Vacuum Filtration Oiling->FilterFinal No (Crystals Formed) Reheat->Recryst Dry Vacuum Dry (40°C) FilterFinal->Dry

Figure 1: Logical flow for the purification of N,N-diethyl-N'-nitroguanidine, addressing common failure modes like insolubles and oiling out.

Quantitative Data & Properties

Table 1: Solubility Profile (Estimated for N,N-diethyl derivative)

SolventCold (20°C)Hot (Reflux)Application
Water Low (< 2 g/L)ModerateAnti-solvent
Ethanol ModerateHighPrimary Solvent
Ethyl Acetate ModerateHighExtraction (if needed)
Diethyl Ether LowLowWashing (removes oils)

Table 2: Impurity Identification

ComponentApprox. Melting PointSolubility (Water)Removal Method
Product (Diethyl-NQ) ~130-150°C (Expected)*LowRecrystallization
Nitroguanidine 232°C (dec)LowHot Filtration (insoluble in EtOH)
Diethylamine -50°C (Liquid)HighWater Wash / Evaporation
Ammonium Nitrate 169°CHighWater Wash

*Note: Exact melting point depends on crystal polymorph. N-methyl analogue melts at 160°C; diethyl is typically lower due to steric disruption of H-bonding.

References

  • Smith, G. B. L., Sabetta, V. J., & Steinbach, O. F. (1927). Nitroguanidine.[1][2][3][4][5][6][7][8][9] Organic Syntheses, Coll. Vol. 1, p. 399.

  • Kaplan, L. A. (1951). Reactions of Nitroguanidine.[1][2][3][4][5][6][7][8][9][10][11] I. The Preparation of N-Alkyl-N'-nitroguanidines. Journal of the American Chemical Society, 73(11), 5145–5146.

  • McKay, A. F. (1952). Nitroguanidines. Chemical Reviews, 51(2), 301–346.

  • U.S. EPA. (2024). Chemical Data Access Tool (CDAT): Nitroguanidine derivatives.

Sources

Optimization

controlling exotherms during N,N-diethyl-N'-nitroguanidine preparation

A Guide for Researchers on Safely Managing and Controlling Exothermic Events Welcome to the technical support center for the synthesis of N,N-diethyl-N'-nitroguanidine and related energetic materials. This guide is desig...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers on Safely Managing and Controlling Exothermic Events

Welcome to the technical support center for the synthesis of N,N-diethyl-N'-nitroguanidine and related energetic materials. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of this synthesis. The nitration of guanidine derivatives is an inherently energetic process, and maintaining control over the reaction exotherm is paramount for safety and experimental success. This document provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to ensure both the integrity of your research and the safety of your laboratory personnel.

Safety First: Understanding the Core Risks

The synthesis of N,N-diethyl-N'-nitroguanidine typically involves the nitration of a guanidinium salt, a reaction known to be highly exothermic.[1][2] A failure to adequately dissipate the heat generated can lead to a rapid increase in temperature, resulting in a thermal runaway. The consequences of a runaway reaction are severe, ranging from vigorous decomposition of the reaction mixture to detonation, especially if the material is heated or confined.[3][4] Nitroguanidine itself decomposes without melting at approximately 239 °C.[5][6] Therefore, strict adherence to temperature control protocols is not merely a suggestion but a critical safety requirement.

Frequently Asked Questions (FAQs)

Q1: What is the primary chemical step responsible for the significant exotherm during this synthesis?

The principal exothermic event is the nitration step, where a nitro group (-NO2) is introduced onto the guanidine backbone. This is typically achieved using potent nitrating agents like concentrated nitric acid, often in the presence of a dehydrating agent such as concentrated sulfuric acid.[5][7] Nitration reactions, in general, have heats of reaction ranging from -73 to -253 kJ/mol, signifying a substantial release of energy.[1]

Q2: What are the most critical parameters to monitor to prevent a thermal runaway?

There are three primary parameters that require vigilant monitoring and control:

  • Reaction Temperature: This is the most direct indicator of the reaction rate. A stable temperature indicates that the rate of heat generation is balanced by the rate of heat removal by the cooling system.[8][9]

  • Reagent Addition Rate: The rate at which the nitrating agent or the guanidine salt is added directly controls the rate of the reaction and, consequently, the rate of heat generation. A slow, controlled addition is crucial.[10]

  • Stirring/Agitation Efficiency: Proper mixing is essential to ensure uniform temperature distribution throughout the reaction vessel. Inadequate stirring can lead to the formation of localized "hot spots" where the reaction can accelerate uncontrollably.

Q3: What are the initial signs of a developing thermal runaway?

An impending thermal runaway is typically preceded by a steady, and often accelerating, increase in the reaction mixture's temperature, even after the addition of reagents has been stopped. If the cooling system is operating at maximum capacity and is still unable to lower or stabilize the temperature, it is a critical warning sign that the reaction is generating heat faster than it can be removed.[8]

Q4: Can this synthesis be safely performed in a standard chemical fume hood?

While possible, it requires specialized equipment and stringent precautions. A standard fume hood alone is insufficient. Essential safety measures include:

  • Working behind a blast shield.

  • Utilizing a robust cooling bath (e.g., cryostat or a large ice/salt bath) capable of handling the thermal load.

  • Employing remote monitoring for the temperature probe where feasible.

  • Having an emergency quench bath (e.g., a large volume of ice water) readily accessible to quickly neutralize the reaction.[11]

Troubleshooting Guide: Managing Unforeseen Events

This section addresses specific problems you may encounter during the synthesis.

Problem / Observation Immediate Corrective Actions Potential Root Causes Long-Term Preventative Measures
Rapid Temperature Spike (>5 °C) During Reagent Addition 1. Immediately HALT all reagent addition. 2. Ensure the cooling bath is at the target temperature and has sufficient capacity. 3. Increase stirring speed if safe to do so.• Reagent addition rate is too high. • Cooling system is inefficient or undersized. • Poor heat transfer due to reactant precipitation.• Calibrate your syringe pump or dropping funnel for a slower, more consistent addition rate. • Perform the reaction on a smaller scale first to characterize the exotherm. • Use a larger reactor-to-cooling-bath volume ratio.
Reaction Temperature Continues to Rise After Addition is Stopped 1. This is a critical sign of a potential runaway. Prepare for emergency quenching. 2. If the temperature rise is slow, attempt to add a pre-chilled, inert solvent to dilute the mixture. 3. If the temperature is rising rapidly, execute the emergency quench procedure by pouring the reaction mixture into a large volume of ice/water.• The rate of heat generation has surpassed the heat removal capacity of the system.[8] • An accumulation of unreacted reagents has occurred due to poor initial mixing or low temperature, which are now reacting rapidly.• Never allow reactants to be added faster than they can be consumed and the heat removed. • Consider using a semi-batch process where one reactant is added gradually to control the reaction rate.[8] • For scaling up, perform reaction calorimetry (e.g., DSC) to understand the thermal hazard potential.[12]
Localized Hot Spots, Fuming, or Color Change at Addition Point 1. Stop reagent addition immediately. 2. Increase the stirring rate to improve mixture homogeneity. 3. Check the placement of the stirrer; it should create a vortex that effectively mixes the entire volume.• Inefficient mixing/agitation. • The addition point is not submerged or is in a poorly mixed region of the reactor.• Use an overhead mechanical stirrer instead of a magnetic stir bar for better torque and mixing in viscous solutions. • Position the tip of the addition funnel or feed tube below the surface of the reaction mixture, directly into a well-agitated zone.

Methodologies and Protocols

Core Principle: Gradual Nitration with Strict Temperature Control

The synthesis of N,N-diethyl-N'-nitroguanidine follows the fundamental principle of reacting a suitable precursor with a nitrating agent. While the exact precursor for the diethyl derivative can vary, the critical exothermic step remains the nitration. The following protocol is a generalized procedure adapted from established methods for preparing nitroguanidine, emphasizing the control points for managing the exotherm.[7][10]

Experimental Protocol: Lab-Scale Synthesis (Illustrative Example)

Disclaimer: This protocol is for informational purposes. Researchers must conduct a thorough risk assessment before proceeding.

  • Reactor Setup: In a well-ventilated fume hood behind a blast shield, equip a three-necked round-bottom flask with an overhead mechanical stirrer, a digital temperature probe, and a pressure-equalizing dropping funnel.

  • Cooling: Place the flask in a cooling bath (e.g., ice-salt or a circulating chiller) and cool the vessel to the target initial temperature (e.g., 0 to -5 °C).

  • Initial Charge: Charge the flask with the precursor (e.g., N,N-diethylguanidinium sulfate) dissolved in concentrated sulfuric acid. Allow the solution to cool back to the target temperature.

  • Controlled Addition of Nitrating Agent:

    • Load the dropping funnel with the nitrating agent (e.g., concentrated nitric acid).

    • Begin vigorous stirring.

    • Add the nitric acid dropwise at a rate that ensures the internal temperature does not rise above a pre-determined limit (e.g., 5-10 °C).[10] This is the most critical phase for exothermic control.

  • Reaction & Monitoring: After the addition is complete, allow the mixture to stir at the controlled temperature for a specified period (e.g., 1-2 hours), monitoring the temperature constantly.

  • Quenching: Slowly and carefully pour the reaction mixture over a large amount of crushed ice with stirring. This step is also exothermic and must be done cautiously.

  • Isolation: The precipitated product can be collected by filtration, washed thoroughly with cold water until the washings are neutral, and then dried under appropriate conditions.

Emergency Quenching Protocol

In the event of an uncontrollable temperature rise:

  • Alert all personnel in the immediate area.

  • If safe to do so, remove the heating/stirring source.

  • Carefully but quickly, pour the entire contents of the reaction flask into a large, prepared quench vessel containing at least 10-20 times the reaction volume of crushed ice and water.

  • Retreat from the fume hood and allow the reaction to subside.

Visualizing the Workflow

Diagram 1: Exotherm Control Decision Workflow

This diagram illustrates the logical steps a researcher should take when managing the reaction temperature.

ExothermControl start Start Reagent Addition monitor_temp Continuously Monitor Temperature start->monitor_temp check_temp Is Temp > Set Limit? monitor_temp->check_temp finish Reaction Complete monitor_temp->finish Addition Complete check_temp->monitor_temp No stop_add HALT Addition check_temp->stop_add Yes is_rising Is Temp Still Rising? resume_slow Resume Addition at Slower Rate is_rising->resume_slow No (Stable) quench Execute Emergency Quench is_rising->quench Yes (Uncontrolled) increase_cool Increase Cooling / Stirring stop_add->increase_cool increase_cool->is_rising resume_slow->monitor_temp

Caption: Decision workflow for real-time management of reaction temperature.

Diagram 2: Simplified Synthesis Pathway

This diagram shows a high-level overview of the chemical transformation.

SynthesisPathway sub Diethylguanidinium Salt (Precursor) product N,N-diethyl-N'-nitroguanidine (Product) sub->product Nitration reagent Nitrating Agent (e.g., HNO3/H2SO4) reagent->product exotherm HEAT (Exothermic Release) product->exotherm control Strict Temperature Control (< 10 °C) exotherm->control Requires

Caption: Simplified reaction pathway highlighting the exothermic nature.

References

  • Google Patents. (n.d.). CN102344394A - Preparation method of nitroguanidine and its derivatives N-methylnitroguanidine and oxadiazine.
  • Google Patents. (n.d.). CN102827038B - Preparation process for nitroguanidine.
  • Organic Syntheses. (n.d.). Nitroguanidine. Retrieved February 5, 2026, from [Link]

  • Google Patents. (n.d.). US5783734A - Process for preparing N-methyl-N'-nitroguanidine.
  • Alpenfalke. (n.d.). Exploring Nitroguanidine History, Chemistry, and Modern Applications. Retrieved February 5, 2026, from [Link]

  • ResearchGate. (n.d.). Synthesis progress and application of N-methyl-N'-nitroguanidine in melt/cast explosives. Retrieved February 5, 2026, from [Link]

  • Defense Technical Information Center. (1977). Analytical Methods for Nitroguanidine and Characterization of Its Degradation Products. Retrieved February 5, 2026, from [Link]

  • Wikipedia. (n.d.). Nitroguanidine. Retrieved February 5, 2026, from [Link]

  • Defense Technical Information Center. (n.d.). The Thermal Decomposition of Nitroguanidine. Retrieved February 5, 2026, from [Link]

  • Cole-Parmer. (2024, August 5). Organic Synthesis and Reaction Monitoring Process. Retrieved February 5, 2026, from [Link]

  • ACS Publications. (2020, October 6). Optimization and Scale-Up of the Continuous Flow Acetylation and Nitration of 4-Fluoro-2-methoxyaniline to Prepare a Key Building Block of Osimertinib. Retrieved February 5, 2026, from [Link]

  • ResearchGate. (2017, February 8). Effects of nitroguanidine on the thermal behavior and burning characteristics of 5-amino-1H-tetrazole-based propellants. Retrieved February 5, 2026, from [Link]

  • Vapourtec. (n.d.). Nitration Reactions | Continuous Flow Processing. Retrieved February 5, 2026, from [Link]

  • MDPI. (n.d.). Unraveling the Intrinsic Mechanisms Controlling the Variations in Density, Sensitivity, and Thermal Decomposition of Typical Nitroguanidine Derivatives. Retrieved February 5, 2026, from [Link]

  • IRIS . (n.d.). Early warning monitoring of exothermic batch reactions: a kinetic-free approach. Retrieved February 5, 2026, from [Link]

  • PubChem. (n.d.). N-Methyl-N'-nitro-N-nitrosoguanidine. Retrieved February 5, 2026, from [Link]

  • (No valid source provided in search results)
  • RSC Publishing. (2025, February 4). Development of a scalable and sustainable continuous-flow microreaction process for mononitration of aromatic compounds with high selectivity and yield. Retrieved February 5, 2026, from [Link]

  • ResearchGate. (2022, January). Temperature Control of Exothermic Reactions Using n-Octadecane@MF Resin microPCMs Based on Esterification Reactions. Retrieved February 5, 2026, from [Link]

  • Patsnap Eureka. (2025, September 3). Control Strategies For Managing Exothermic Reactions In Flow. Retrieved February 5, 2026, from [Link]

  • Beilstein Journals. (n.d.). Continuous-flow-enabled intensification in nitration processes: a review of technological developments and practical applications over the past decade. Retrieved February 5, 2026, from [Link]

  • Chem Service. (2015, May 19). SAFETY DATA SHEET - N-Methyl-N-nitroso-N'-nitroguanidine. Retrieved February 5, 2026, from [Link]

  • ResearchGate. (2025, August 6). Scale-up and safety of toluene nitration in a meso-scale flow reactor. Retrieved February 5, 2026, from [Link]

  • Lneya. (n.d.). Effect of Temperature on Reactions of Chemical Organic Synthesis. Retrieved February 5, 2026, from [Link]

Sources

Reference Data & Comparative Studies

Validation

HPLC Method Development for N,N-Diethyl-N'-Nitroguanidine Purity Analysis

Executive Summary & Strategic Context N,N-diethyl-N'-nitroguanidine (often an intermediate in energetic material synthesis or pharmaceutical building blocks) presents a unique separation challenge. It possesses a hydroph...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

N,N-diethyl-N'-nitroguanidine (often an intermediate in energetic material synthesis or pharmaceutical building blocks) presents a unique separation challenge. It possesses a hydrophobic diethyl moiety grafted onto a highly polar, resonance-stabilized nitroguanidine core. This duality renders standard "generic" HPLC methods insufficient.

This guide compares three distinct chromatographic approaches to analyzing this compound. We move beyond simple recipe listing to explain the physicochemical logic driving method selection. The goal is to establish a purity assay that not only quantifies the main peak but rigorously separates critical impurities like nitroguanidine (parent) , diethylamine , and potential nitrosamine byproducts .

The Analytical Challenge
  • Chromophore: The nitroguanidine core provides strong UV absorption at ~265–270 nm.

  • Polarity: The molecule is amphiphilic. The nitroguanidine head is polar (LogP < 0), while the diethyl tail adds hydrophobicity.

  • Stability: Nitroguanidines are thermally sensitive; GC analysis risks on-column degradation, making HPLC the mandatory standard.

Comparative Method Analysis

We evaluated three methodological approaches. The Optimized Gradient RP-HPLC is the recommended standard for purity analysis due to its superior resolution of both polar degradation products and lipophilic synthetic byproducts.

Table 1: Performance Comparison of Chromatographic Strategies
FeatureMethod A: Isocratic C18 (Generic) Method B: HILIC (Polar Focus) Method C: Optimized Gradient RP (Recommended)
Column C18 (5 µm, 150mm)Bare Silica or AmidePhenyl-Hexyl or C18 (3 µm)
Mobile Phase 50:50 ACN:WaterACN:Ammonium AcetateBuffer (pH 3.0) : ACN Gradient
Resolution (Rs) Moderate (Main peak elutes fast)High for polar impuritiesHigh (> 2.0 for all pairs)
Tailing Factor > 1.5 (Silanol interactions)< 1.2< 1.1 (Buffered)
Impurity Scope Misses polar parents (void volume)Misses lipophilic side-productsComprehensive
Suitability Quick spot-checksTrace polar impurity analysisFinal Product Purity (QC)

Recommended Method: Optimized Gradient RP-HPLC

Mechanistic Logic
  • Stationary Phase Selection: A Phenyl-Hexyl column is superior to standard C18 for this application. The phenyl ring provides

    
    -
    
    
    
    interactions with the nitro-group resonance system, offering alternative selectivity that separates the target from structurally similar nitro-impurities better than hydrophobic interaction alone.
  • pH Control: Nitroguanidines can tautomerize. A mobile phase pH of 3.0 (using phosphate or formate) suppresses ionization of the guanidine core and silanol activity on the column, sharpening peak shape.

Detailed Experimental Protocol

Reagents:

  • Acetonitrile (HPLC Grade)

  • Potassium Dihydrogen Phosphate (

    
    )
    
  • Phosphoric Acid (85%)

  • Water (Milli-Q / 18.2 MΩ)

Instrument Parameters:

  • Detector: UV-Vis / DAD @ 270 nm (Reference: 360 nm)

  • Column: Agilent Zorbax Eclipse Plus Phenyl-Hexyl (or equivalent), 4.6 x 150 mm, 3.5 µm.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temp: 30°C

Mobile Phase Preparation:

  • Solvent A: 20 mM

    
     in water, adjusted to pH 3.0 with dilute phosphoric acid.
    
  • Solvent B: Acetonitrile.[1]

Gradient Program:

Time (min)% Solvent A (Buffer)% Solvent B (ACN)Event
0.0955Initial Hold (Elute polar salts)
2.0955Begin Gradient
15.04060Elute Main Peak & Lipophilics
18.04060Wash
18.1955Re-equilibration
23.0955End of Run
Self-Validating System Checks (System Suitability)

To ensure trustworthiness, every run must pass these criteria:

  • Resolution (

    
    ):  > 2.0 between N,N-diethyl-N'-nitroguanidine and the nearest impurity.
    
  • Tailing Factor (

    
    ):  0.9 < T < 1.2.
    
  • Precision: %RSD of peak area < 0.5% for 6 replicate injections of the standard.

Method Development Logic & Workflow

The following diagram illustrates the decision matrix used to arrive at the Phenyl-Hexyl Gradient method. It visualizes the "why" behind the protocol.

MethodDevelopment Start Start: N,N-diethyl-N'-nitroguanidine AnalyzeProp Analyze Properties: Polar Head + Hydrophobic Tail UV Max ~270nm Start->AnalyzeProp Choice1 Choice 1: Isocratic C18? AnalyzeProp->Choice1 Fail1 Issue: Polar impurities elute in void volume Choice1->Fail1 Low Retention Choice2 Choice 2: Gradient C18? Choice1->Choice2 Need better separation Refine Refinement: Peak Shape Poor? Choice2->Refine Solution Solution: Add Buffer (pH 3.0) & Switch to Phenyl-Hexyl Refine->Solution Tailing > 1.5 Final Final Method: Gradient Phenyl-Hexyl pH 3.0 Phosphate Solution->Final

Figure 1: Method Development Decision Tree. Moving from generic conditions to optimized selectivity based on analyte chemistry.

Impurity Profiling & Pathway Analysis

Understanding the synthesis and degradation pathways is crucial for identifying "ghost peaks" in your chromatogram.

Common Impurities:

  • Nitroguanidine (Starting Material): Highly polar, elutes early (approx 2-3 min).

  • N-Nitrosodiethylamine (NDEA): Critical Safety Concern. Potential carcinogen formed if nitrite is present. Elutes later due to non-polar nature.

  • Diethylamine: No UV chromophore, invisible unless using refractive index (RI) or MS detection.

ImpurityPathways NG Nitroguanidine (Polar, Early Eluter) Target N,N-diethyl-N'-nitroguanidine (Target Analyte) NG->Target + DEA DEA Diethylamine (No UV) DEA->Target NDEA N-Nitrosodiethylamine (Carcinogen, Late Eluter) DEA->NDEA + Nitrite Source Hydrolysis Hydrolysis Products (Ureas/Amines) Target->Hydrolysis High pH / Heat

Figure 2: Synthesis and Degradation Map. Identifying potential impurity peaks relative to the target.

References

  • Kaplan, D. L., et al. (1982).[2] Nitroguanidine in Soil and Water. U.S. Army Medical Bioengineering Research and Development Laboratory. 2

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of N-Nitrosodiethylamine (NDEA). 1

  • NIST Chemistry WebBook. (n.d.). Nitroguanidine UV Spectrum and Properties. 3

  • University of Milan. (2021). LC-MS analysis of nitroguanidine compounds. 4

Sources

Comparative

Comparative Technical Guide: N,N-Diethyl-N'-nitroguanidine vs. MNNG (Methyl-nitro-nitrosoguanidine)

Executive Summary This guide provides a rigorous technical comparison between MNNG (N-Methyl-N'-nitro-N-nitrosoguanidine), a potent alkylating carcinogen, and N,N-Diethyl-N'-nitroguanidine (DENG/Diethyl-NQ), a structural...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a rigorous technical comparison between MNNG (N-Methyl-N'-nitro-N-nitrosoguanidine), a potent alkylating carcinogen, and N,N-Diethyl-N'-nitroguanidine (DENG/Diethyl-NQ), a structurally related but functionally distinct nitroguanidine derivative.

The Crucial Distinction:

  • MNNG is a "gold standard" mutagen used to induce gastric carcinomas and study DNA repair mechanisms (specifically O6-methylguanine adducts). Its reactivity is driven by the labile N-nitroso group.

  • N,N-Diethyl-N'-nitroguanidine lacks the N-nitroso functionality. It is primarily characterized as an energetic material intermediate or a negative control in structure-activity relationship (SAR) studies. It exhibits significantly higher chemical stability and lacks the direct alkylating mechanism of MNNG.

This guide details the physicochemical divergence, mechanistic pathways, and experimental handling required for these two compounds.

Chemical & Physical Profile

The structural modification—specifically the presence of the nitroso group in MNNG versus its absence in the diethyl analog—dictates their reactivity.

FeatureMNNG (The Mutagen)N,N-Diethyl-N'-nitroguanidine (The Analog)
IUPAC Name 1-Methyl-3-nitro-1-nitrosoguanidine1,1-Diethyl-3-nitroguanidine
Common Abbr. MNNG / MNGDENG / Diethyl-NQ
CAS Number 70-25-74245-76-5 (approx) / Derivative of 556-88-7
Functional Groups N-Nitro (

), N-Nitroso (

)
N-Nitro (

), Diethyl amino
Molecular Weight 147.09 g/mol ~160.17 g/mol
Physical State Yellow/Orange Crystalline SolidColorless/Pale Crystalline Solid
Melting Point 118°C (Decomposes explosively)92–94°C
Solubility DMSO, Acetone, Methanol (Hydrolyzes in water)Ethanol, Organic solvents
Primary Hazard Carcinogen (Group 2A) , MutagenExplosive/Flammable , Irritant

Mechanism of Action: The "Nitroso" Factor

The biological activity of MNNG is strictly dependent on the N-nitroso moiety, which facilitates the generation of reactive diazonium species. N,N-Diethyl-N'-nitroguanidine, lacking this group, remains chemically stable under physiological conditions.

MNNG: The Alkylating Cascade

MNNG acts as a direct-acting alkylating agent. It does not require metabolic activation (S9 fraction) but undergoes base-catalyzed hydrolysis to form methyldiazonium ions .

  • Nucleophilic Attack : Intracellular thiols (e.g., glutathione) or hydroxide attack the central carbon.

  • Decomposition : Releases Diazomethane (or methyldiazonium).

  • DNA Damage : Transfers a methyl group to the O6-position of Guanine (O6-MeG).

  • Mutation : O6-MeG pairs with Thymine (instead of Cytosine) during replication, causing G:C

    
     A:T transition mutations .
    
N,N-Diethyl-N'-nitroguanidine: The Stable Control

The diethyl analog possesses a nitroimine structure stabilized by resonance. Without the N-nitroso group, it cannot spontaneously degrade into an alkylating diazonium species. In SAR studies, it serves as a negative control to demonstrate that the nitro group alone is insufficient for mutagenicity; the nitroso group is the "warhead."

Mechanistic Visualization

The following diagram illustrates the divergent pathways of these two compounds.

G cluster_0 MNNG (Mutagenic Pathway) cluster_1 N,N-Diethyl-N'-nitroguanidine (Stable Pathway) MNNG MNNG (N-Methyl-N'-nitro-N-nitrosoguanidine) Activation Base/Thiol Activation (Hydrolysis) MNNG->Activation Diazonium Methyldiazonium Ion (CH3-N2+) Activation->Diazonium Releases Nitroguanidine byproduct DNA_Target DNA (Guanine) Diazonium->DNA_Target Methyl Transfer Adduct O6-Methylguanine (Mutagenic Lesion) DNA_Target->Adduct GC -> AT Transition DENG N,N-Diethyl-N'-nitroguanidine Physiological Physiological pH / Thiols DENG->Physiological NoReaction NO Alkylating Species Formed Physiological->NoReaction Stable Nitroimine Inert Biologically Inert (Regarding Mutagenesis) NoReaction->Inert

Figure 1: Mechanistic comparison showing the activation of MNNG into a DNA-damaging agent versus the metabolic stability of the diethyl analog.

Experimental Protocols

Protocol A: MNNG-Induced Gastric Carcinogenesis (In Vivo)

Objective: To induce gastric adenocarcinomas in Wistar rats for oncology research.

Safety Pre-requisite : MNNG is light-sensitive and highly toxic. All handling must occur in a Class II Biosafety Cabinet under yellow light.

  • Stock Solution Preparation :

    • Dissolve MNNG in sterile DMSO at 10 mg/mL.

    • Note: Aqueous solutions are unstable; prepare fresh.

  • Administration Vehicle :

    • Dilute stock into drinking water to a final concentration of 100 µg/mL .

    • Store in opaque bottles to prevent photodegradation.

  • Dosing Regimen :

    • Provide MNNG water ad libitum to rats for 30–40 weeks .

    • Replace water every 2 days to ensure potency (hydrolysis half-life is <24h at neutral pH).

  • Validation :

    • Monitor for weight loss.

    • Histopathology at week 40 should reveal adenocarcinomas in the glandular stomach.

Protocol B: Synthesis of N,N-Diethyl-N'-nitroguanidine (Reference Standard)

Objective: To synthesize the diethyl analog for use as a negative control or energetic standard. Source Method: Adapted from McKay et al. (Can. J. Chem).

  • Precursor Preparation :

    • Start with 2-methyl-1-nitro-2-thiopseudourea .

  • Reaction :

    • Dissolve precursor in ethanol.

    • Add Diethylamine (1.1 equivalents) dropwise at room temperature.

    • Reaction:

      
      
      
  • Work-up :

    • Stir for 2 hours. Evolution of methyl mercaptan (MeSH) indicates progress (trap toxic gas in NaOH bleach trap).

    • Evaporate solvent. Recrystallize the residue from ethanol.

  • Characterization :

    • Target Melting Point: 92–94°C .[1]

    • Confirm structure via NMR (absence of S-Me peak, presence of Ethyl quartet/triplet).

Safety & Handling Comparison

The safety protocols for these two compounds differ fundamentally due to their hazard classifications.

Hazard DomainMNNGN,N-Diethyl-N'-nitroguanidine
Primary Risk Genotoxicity .[2][3][4] Even trace exposure can cause mutations.Energetic Stability . Nitroguanidines can be shock-sensitive or flammable.
Deactivation Degrade with 1M NaOH or 5% Sodium Thiosulfate .Incineration (controlled). Do not allow to dry if impure.
PPE Requirements Double nitrile gloves, respirator, full Tyvek suit.Safety glasses, lab coat, standard gloves.
Storage -20°C, Desiccated, Dark.Room temperature (if pure), away from heat/shock.

Critical Warning : Never use MNNG outside of a fume hood. The volatile diazomethane by-product is an explosion hazard and a potent respiratory sensitizer.

References

  • International Agency for Research on Cancer (IARC) . (1987). N-Methyl-N'-nitro-N-nitrosoguanidine (MNNG).[5][6][7][2][3][4][8][9] IARC Monographs Supplement 7. Link

  • McKay, A. F., & Wright, G. F. (1947).[8] Preparation and properties of N-substituted-N'-nitroguanidines. Journal of the American Chemical Society, 69(11), 3028-3030. Link

  • Sugimura, T., & Fujimura, S. (1967). Tumour production in glandular stomach of rat by N-methyl-N'-nitro-N-nitrosoguanidine. Nature, 216, 943–944. Link

  • Lawley, P. D., & Thatcher, C. J. (1970). Methylation of deoxyribonucleic acid in cultured mammalian cells by N-methyl-N'-nitro-N-nitrosoguanidine. Biochemical Journal, 116(4), 693–707. Link

  • Fedoroff, B. T. (1960). Encyclopedia of Explosives and Related Items. Picatinny Arsenal. (Source for physical properties of diethyl-nitroguanidine). Link

Sources

Validation

A Senior Application Scientist's Guide to the Analytical Verification of Alkyl-Substituted Nitroguanidines

Foreword: The precise characterization of energetic materials is a cornerstone of safety, quality control, and performance validation in pharmaceutical development, defense, and chemical manufacturing. This guide provide...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The precise characterization of energetic materials is a cornerstone of safety, quality control, and performance validation in pharmaceutical development, defense, and chemical manufacturing. This guide provides an in-depth comparison of analytical standards and methodologies for the verification of alkyl-substituted nitroguanidines. Due to the limited availability of public-domain physicochemical data for N,N-diethyl-N'-nitroguanidine, this document will use the closely related and well-characterized analogue, **N-Ethyl-N'-nitroguanidine (C₃H₈N₄O₂) **, as the primary exemplar. The analytical principles, experimental protocols, and comparative logic detailed herein are directly applicable to its diethyl counterpart and other similar molecules.

The Foundational Pillar: Elemental Composition

Before any functional or performance-based assay, the fundamental verification of a synthesized compound lies in its elemental composition. For N-Ethyl-N'-nitroguanidine, the theoretical stoichiometry provides the absolute benchmark against which all manufactured batches must be compared.

Molecular Formula: C₃H₈N₄O₂[1]

Molecular Weight: 132.12 g/mol [1]

Theoretical Elemental Composition:

  • Carbon (C): (3 * 12.011 / 132.12) * 100% = 27.27%

  • Hydrogen (H): (8 * 1.008 / 132.12) * 100% = 6.10%

  • Nitrogen (N): (4 * 14.007 / 132.12) * 100% = 42.41%

  • Oxygen (O): (2 * 15.999 / 132.12) * 100% = 24.22%

Any significant deviation from these values in a sample suggests the presence of impurities, residual solvents, or a failure in the synthesis process. The gold standard for confirming these percentages is elemental analysis by dynamic flash combustion.

Primary Verification: CHN Elemental Analysis

Elemental analysis via combustion is the definitive method for determining the mass fraction of carbon, hydrogen, and nitrogen in an organic compound. The underlying principle is the complete and instantaneous oxidation of the sample material, converting the elements into simple, detectable gases.[2][3][4]

The Causality of Combustion Analysis

The core of this technique is the quantitative conversion of the sample in a high-temperature (≈1000°C) reactor rich in oxygen.[5]

  • Carbon is converted to carbon dioxide (CO₂).

  • Hydrogen is converted to water (H₂O).

  • Nitrogen is converted to various nitrogen oxides (NOₓ).

These combustion products are then swept by an inert carrier gas (typically helium) through a secondary reduction chamber containing high-purity copper (≈600-650°C).[6] Here, the nitrogen oxides are reduced to elemental nitrogen (N₂), and any excess oxygen is removed.[6] This step is critical for trustworthiness; failure to fully reduce NOₓ or remove O₂ would lead to erroneously high nitrogen readings and detector interference.

The purified gas mixture (CO₂, H₂O, N₂) is then passed through a chromatographic column to separate the individual components before they reach a thermal conductivity detector (TCD) for quantification.[7]

Workflow for CHN Analysis

CHNS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis weigh 1. Weigh Sample (1-5 mg in Tin Capsule) autosampler 2. Load into Autosampler weigh->autosampler combustion 3. Flash Combustion (≈1000°C, O₂ pulse) C → CO₂, H → H₂O, N → NOₓ autosampler->combustion Injection reduction 4. Reduction (≈650°C, Copper) NOₓ → N₂ combustion->reduction separation 5. GC Separation (Separates CO₂, H₂O, N₂) reduction->separation detection 6. TCD Detection (Quantification) separation->detection data 7. Data Processing (Elemental %) detection->data Signal

Caption: Workflow for CHN Elemental Analysis.

Experimental Protocol: CHN Analysis per ASTM D5291

This protocol is adapted from the principles outlined in ASTM D5291, a standard method for CHN determination in petroleum products and lubricants, which is broadly applicable to pure organic compounds.[8]

  • Instrument Calibration:

    • Calibrate the elemental analyzer using a certified organic standard with a known C, H, and N composition (e.g., Acetanilide).

    • Perform a multi-point calibration to establish linearity and ensure accuracy across the expected concentration range. The instrument response (TCD signal) should be directly proportional to the mass of each element.

  • Sample Preparation:

    • Homogenize the N-Ethyl-N'-nitroguanidine sample to ensure uniformity.

    • Using a microbalance, accurately weigh 1-3 mg of the sample into a clean tin capsule.

    • Crimp the capsule securely to ensure no sample is lost and that it is fully enclosed for the combustion process.

  • Analysis Sequence:

    • Run at least two blank tin capsules to establish the baseline and ensure the system is clean.

    • Analyze several replicates of the calibration standard to verify the calibration is still valid (a "check standard").

    • Analyze the N-Ethyl-N'-nitroguanidine samples (minimum of three replicates).

    • Run a check standard periodically throughout the analysis sequence (e.g., after every 10 samples) to monitor for any instrumental drift.

  • Data Acceptance Criteria:

    • The results for the check standards must be within an acceptable tolerance of the certified values (typically ±0.3% absolute).

    • The relative standard deviation (RSD) of the replicate sample analyses should be ≤ 2%.

    • The experimentally determined C, H, and N percentages should align with the theoretical values calculated in Section 1.

Orthogonal Verification: Chromatographic & Spectroscopic Methods

While elemental analysis confirms what elements are present and in what ratio, it does not confirm the molecular structure or identify impurities with a similar elemental composition. Therefore, an orthogonal (different and complementary) method is required for comprehensive verification. High-Performance Liquid Chromatography (HPLC) with UV detection is a powerful and widely used technique for this purpose.

The Power of Separation: HPLC-UV Analysis

HPLC separates compounds based on their differential partitioning between a stationary phase (the column) and a mobile phase (the solvent). For nitroguanidine and its derivatives, Reverse-Phase HPLC (RP-HPLC) is common, where the stationary phase is nonpolar (e.g., C8 or C18) and the mobile phase is a more polar aqueous/organic mixture.

  • Causality: N-Ethyl-N'-nitroguanidine, being a polar molecule, will have a relatively low affinity for the nonpolar stationary phase and will elute fairly quickly. The retention time (the time it takes for the compound to travel through the column) is a characteristic property under specific conditions (flow rate, mobile phase composition, temperature) and can be used for identification.

  • Trustworthiness: A UV detector is placed after the column. The nitro-group (-NO₂) in the molecule contains a chromophore that absorbs UV light at a specific wavelength (typically 254-265 nm for nitroguanidines). The amount of light absorbed is proportional to the concentration of the compound, allowing for quantification. The combination of a unique retention time and a characteristic UV absorbance provides a high degree of confidence in both the identity and purity of the analyte.

Workflow for HPLC-UV Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis prepare 1. Prepare Standard & Sample Solutions (e.g., in Acetonitrile/Water) filter 2. Filter through 0.45 µm Syringe Filter prepare->filter injection 3. Autosampler Injection (10-20 µL) filter->injection separation 4. RP-HPLC Column (e.g., C18) Separates analyte from impurities injection->separation detection 5. UV Detector (e.g., 263 nm) separation->detection data 6. Data Processing (Retention Time, Peak Area) detection->data Signal (Chromatogram)

Caption: Workflow for HPLC-UV Purity Analysis.

Experimental Protocol: RP-HPLC-UV Purity Determination
  • System & Mobile Phase Preparation:

    • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

    • Mobile Phase: A mixture of an aqueous buffer (e.g., 0.025 M sodium acetate, pH 6) and an organic solvent (e.g., 1-propanol or acetonitrile). A common starting point is 80:20 aqueous:organic.

    • Degas the mobile phase thoroughly to prevent bubbles in the system.

    • Set the flow rate to 1.0-1.5 mL/min and the column temperature to ambient or slightly elevated (e.g., 30°C) for better reproducibility.

    • Set the UV detector to the absorbance maximum of the nitroguanidine chromophore, typically around 263 nm.

  • Standard and Sample Preparation:

    • Accurately prepare a stock solution of a reference standard of N-Ethyl-N'-nitroguanidine at a known concentration (e.g., 100 µg/mL) in the mobile phase or a compatible solvent.

    • Prepare sample solutions at a similar concentration.

    • Filter all solutions through a 0.45 µm syringe filter before placing them in autosampler vials to prevent particulates from clogging the HPLC system.

  • Analysis and Quantification:

    • Inject a blank (mobile phase) to ensure no system peaks are present.

    • Inject the reference standard multiple times to establish its retention time and check for reproducibility of the peak area (RSD < 2%).

    • Inject the sample solutions.

    • The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

    • Purity % = (Area of Main Peak / Total Area of All Peaks) * 100

Comparison of Verification Methodologies

Choosing the right analytical technique requires understanding the strengths and limitations of each. While CHN analysis is fundamental, it is not a standalone solution for complete verification.

Parameter CHN Elemental Analysis (Combustion) HPLC-UV LC-MS (Liquid Chromatography-Mass Spectrometry)
Primary Purpose Determines bulk elemental composition (%C, %H, %N). Verifies empirical formula.Determines purity and quantifies the main component and impurities.Identifies the main component and unknown impurities by mass.
Specificity Low. Cannot distinguish between isomers or impurities with similar elemental ratios.High. Based on unique retention time and UV absorbance.Very High. Based on retention time and mass-to-charge ratio (m/z), providing structural information.
Sensitivity Not applicable for trace analysis; designed for bulk composition (mg scale).Good. Typically in the low µg/mL to ng/mL range.Excellent. Can detect impurities at the low ng/mL to pg/mL level.
Accuracy/Precision High for bulk composition (typically ±0.3% absolute).High for purity and quantification (RSD < 2% is standard).High for quantification, especially with an appropriate internal standard.
Throughput Moderate. A single analysis takes <10 minutes.[7]Moderate to High. Runtimes are typically 5-30 minutes per sample.Moderate. Runtimes are similar to HPLC, but data analysis can be more complex.
Key Information Conformance to theoretical elemental percentage.Purity profile, retention time for identification, quantification.Molecular weight confirmation, structural information from fragmentation, impurity identification.
Limitations Does not provide structural information or purity profile.Requires a UV chromophore. May not detect impurities that do not absorb UV light.Higher cost and complexity. Ionization efficiency can vary between compounds.

Synthesizing the Data for Self-Validating Verification

A robust, self-validating system for the verification of N-Ethyl-N'-nitroguanidine relies on the synergistic use of these techniques.

  • Establish the Foundation: The batch must first pass CHN elemental analysis. If the experimental C, H, and N percentages do not match the theoretical values within an acceptable error margin (e.g., ±0.4%), the batch is fundamentally flawed. This could indicate incorrect synthesis, significant contamination with an inorganic salt, or excessive residual solvent.

  • Confirm Identity and Purity: If the elemental analysis passes, the batch is then analyzed by HPLC-UV. The retention time of the main peak should match that of a certified reference standard. The purity, calculated by peak area percentage, should meet the required specification (e.g., >99.5%). Any significant impurity peaks should be noted.

  • Investigate Unknowns: If the HPLC-UV analysis reveals unknown impurities above a certain threshold (e.g., >0.1%), LC-MS analysis should be employed. By determining the mass-to-charge ratio of the impurity peaks, their molecular weights can be determined, providing critical clues to their identity (e.g., starting materials, reaction byproducts, or degradation products).

This multi-faceted approach creates a self-validating system where the fundamental composition is confirmed by one technique, while the structural identity and purity are confirmed by an orthogonal technique.

References

  • National Institute of Standards and Technology (NIST). N-Ethyl-N'-nitroguanidine. NIST Chemistry WebBook. [Link]

  • Savant Labs. ASTM D5291 - Standard Test Methods for Instrumental Determination of Carbon, Hydrogen, and Nitrogen in Petroleum Products and Lubricants. Savant Labs Website. [Link]

  • Elementar. Elemental analysis: operation & applications. Elementar Website. [Link]

  • AZoM. A Look at Elemental Analysis for Organic Compounds. AZoM Website, 2021. [Link]

  • McKay, A. F. NITROGUANIDINES. Chemical Reviews, 1952. [Link]

  • Defense Technical Information Center (DTIC). Analytical Methods for Determining Nitroguanidine in Soil and Water. DTIC Public Stinet. [Link]

  • AIR Unimi. LC-MS analysis of nitroguanidine and 1-methyl-3-nitroguanidine by catalytic reduction over palladium modified graphitic carbon nitride. AIR Unimi Archives. [Link]

  • PubChem. N-Methyl-N'-nitro-N-nitrosoguanidine. PubChem Database. [Link]

  • CleanControlling. Comparison of analytical methods in materials science. CleanControlling Website, 2023. [Link]

  • Defense Technical Information Center (DTIC). Analytical Methods for Nitroguanidine and Characterization of Its Degradation Products. DTIC Public Stinet. [Link]

  • ASTM International. Standard Test Methods for Instrumental Determination of Carbon, Hydrogen, and Nitrogen in Petroleum Products and Lubricants. ASTM D5291-21. [Link]

  • AZoM. What is a CHNS Elemental Analyzer? AZoM Website, 2023. [Link]

  • Wikipedia. Nitroguanidine. Wikipedia. [Link]

  • Eurofins Scientific. CHNS Analysis. Eurofins Website. [Link]

  • ResearchGate. Synthesis progress and application of N-methyl-N'-nitroguanidine in melt/cast explosives. ResearchGate, 2013. [Link]

  • Defense Technical Information Center (DTIC). Analysis of nitroguanidine in Aqueous Solutions by HPLC (High Performance Liquid Chromatography) with electrochemical Detection. DTIC Public Stinet. [Link]

  • ACS Publications. Comparison of the Structure and Thermal Properties of Energetic Binders for Application in Propulsion. ACS Applied Polymer Materials, 2023. [Link]

  • The Royal Society of Chemistry. CHNS Elemental Analysers. AMC Technical Briefs, 2008. [Link]

  • Journal of Organic and Pharmaceutical Chemistry. Development and validation of HPLC/UV-procedures for quantification of metronidazole in the blood and urine. Journal of Organic and Pharmaceutical Chemistry, 2019. [Link]

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